Tetrahydrolachnophyllum lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hex-2-ynyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUHHJBOQMXWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Synthetic Blueprint: A Technical Guide to Lactone Biosynthesis with Reference to Tetrahydrolachnophyllum Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolachnophyllum lactone, a saturated derivative of the naturally occurring lachnophyllum lactone, belongs to the vast and structurally diverse class of lactones. These cyclic esters are integral to numerous biological processes and are of significant interest to the pharmaceutical and fragrance industries due to their wide range of biological activities and aroma profiles. While the specific biosynthetic pathway of this compound is not yet elucidated in scientific literature, this guide provides an in-depth overview of established lactone biosynthetic routes. By examining analogous pathways, we can infer potential synthetic strategies for this and other novel lactone compounds. This document will detail common enzymatic transformations, precursor molecules, and general experimental approaches relevant to the study of lactone biosynthesis.
It is important to note that a direct and detailed biosynthetic pathway for this compound has not been published. The information presented herein is based on well-characterized lactone biosynthetic pathways from various natural sources and is intended to serve as a foundational guide for researchers in this field.
General Principles of Lactone Biosynthesis
The biosynthesis of lactones in nature is a testament to the efficiency and specificity of enzymatic catalysis. Generally, these pathways can be categorized into several main types, including the oxidation of diols, Baeyer-Villiger oxidations, and the cyclization of hydroxy fatty acids.
1. Oxidative Lactonization of Diols:
A common route to lactones involves the enzymatic oxidation of diols. This process is typically a two-step oxidation. The first step involves the oxidation of a primary alcohol to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). A subsequent oxidation of the lactol yields the final lactone product. Alcohol dehydrogenases (ADHs) are often implicated in these transformations.[1]
2. Baeyer-Villiger Oxidation:
The Baeyer-Villiger oxidation is a powerful reaction in both chemical synthesis and biocatalysis for the formation of esters and lactones from ketones. In biological systems, this reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These enzymes activate molecular oxygen and utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to insert an oxygen atom adjacent to a carbonyl group, thereby converting a cyclic ketone into a lactone.[1] The regioselectivity of BVMOs is often high, allowing for the synthesis of specific lactone isomers.
3. Fatty Acid Metabolism and Cyclization:
Many lactones, particularly those with longer alkyl chains, are derived from fatty acid metabolism. Hydroxy fatty acids, generated through the action of hydroxylases or as intermediates of β-oxidation, can undergo spontaneous or enzyme-catalyzed intramolecular cyclization to form lactones.[2][3] The size of the resulting lactone ring (e.g., γ-lactone, δ-lactone) is determined by the position of the hydroxyl group along the fatty acid chain.
Potential Biosynthetic Pathway for this compound
Based on the structure of this compound, which is a saturated γ-butyrolactone derivative, we can hypothesize a plausible biosynthetic pathway originating from fatty acid precursors.
A potential pathway could involve the following key steps:
-
Fatty Acid Synthesis: The pathway would likely begin with a common fatty acid precursor.
-
Hydroxylation: A specific hydroxylase enzyme would introduce a hydroxyl group at the γ-position of the fatty acid chain.
-
β-Oxidation (Chain Shortening): The hydroxylated fatty acid could then undergo rounds of β-oxidation to shorten the carbon chain to the appropriate length.
-
Lactonization: The resulting γ-hydroxy acid would then undergo intramolecular cyclization to form the stable five-membered γ-lactone ring of this compound. This final step could be spontaneous or catalyzed by a specific lactonase enzyme.
Below is a conceptual diagram illustrating a generalized pathway for the formation of a γ-lactone from a fatty acid precursor.
Caption: A generalized biosynthetic pathway for the formation of a γ-lactone.
Experimental Protocols for Investigating Lactone Biosynthesis
To elucidate the specific biosynthetic pathway of a novel lactone such as this compound, a combination of genetic, biochemical, and analytical techniques is required.
1. Isotopic Labeling Studies:
-
Objective: To identify the precursor molecules of the lactone.
-
Methodology:
-
Culture the producing organism in the presence of isotopically labeled precursors (e.g., ¹³C-labeled fatty acids, acetate).
-
Extract the metabolites from the culture.
-
Purify the lactone of interest using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Analyze the purified lactone by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation pattern of the isotopic labels. This will reveal the building blocks of the molecule.
-
2. Identification and Characterization of Biosynthetic Genes:
-
Objective: To identify the genes and enzymes responsible for the biosynthetic transformations.
-
Methodology:
-
Sequence the genome of the producing organism.
-
Search for putative biosynthetic gene clusters that may encode enzymes such as hydroxylases, acyl-CoA synthetases, and enzymes of the β-oxidation pathway.
-
Perform gene knockout or heterologous expression studies to confirm the function of candidate genes. Inactivation of a gene in the pathway should abolish or reduce the production of the lactone, while expressing the gene cluster in a heterologous host should result in its production.
-
3. In Vitro Enzymatic Assays:
-
Objective: To characterize the function and kinetics of individual biosynthetic enzymes.
-
Methodology:
-
Clone and express the candidate biosynthetic genes in a suitable host (e.g., E. coli).
-
Purify the recombinant enzymes.
-
Perform in vitro assays with putative substrates and cofactors.
-
Analyze the reaction products using HPLC, GC-MS, or LC-MS to confirm the enzymatic activity.
-
Determine the kinetic parameters (e.g., Km, kcat) of the enzymes.
-
Below is a workflow diagram illustrating the experimental approach to elucidate a novel lactone biosynthetic pathway.
Caption: A workflow for the elucidation of a novel lactone biosynthetic pathway.
Quantitative Data in Lactone Biosynthesis Research
While specific quantitative data for this compound biosynthesis is unavailable, the following table outlines the types of data that are crucial for characterizing any biosynthetic pathway. Researchers aiming to elucidate this pathway should focus on obtaining these metrics.
| Parameter | Description | Typical Units | Significance |
| Enzyme Kinetics (Km) | Michaelis constant; substrate concentration at half-maximal velocity. | µM or mM | Indicates the affinity of an enzyme for its substrate. |
| Enzyme Kinetics (kcat) | Turnover number; number of substrate molecules converted per enzyme molecule per second. | s⁻¹ | Measures the catalytic efficiency of an enzyme. |
| Metabolite Concentration | Intracellular or extracellular concentration of biosynthetic intermediates and the final product. | µg/L, mg/L, or mM | Provides insights into pathway flux and potential bottlenecks. |
| Product Titer | The final concentration of the lactone produced in a culture. | g/L | A key metric for evaluating the productivity of a native or engineered strain. |
| Yield | The amount of product formed relative to the amount of substrate consumed. | g/g or mol/mol | Measures the efficiency of substrate conversion to product. |
Conclusion
The biosynthesis of lactones is a rich and complex field of study with significant implications for drug discovery and biotechnology. Although the specific pathway to this compound remains to be discovered, the principles and methodologies outlined in this guide provide a solid framework for its future elucidation. By applying a combination of isotopic labeling, genetic analysis, and enzymatic characterization, researchers can unravel the synthetic logic behind this and other novel lactone natural products, paving the way for their sustainable production and potential therapeutic applications.
References
chemical structure and stereochemistry of Tetrahydrolachnophyllum lactone
An exhaustive search of available scientific literature and chemical databases has revealed no compound specifically named "Tetrahydrolachnophyllum lactone." It is plausible that this name is a trivial or historical designation that is no longer in common use, or it may refer to a compound that has not been extensively studied or characterized in publicly accessible literature.
The name suggests a hydrogenated derivative of Lachnophyllum lactone. Lachnophyllum lactone is a known natural product with the chemical formula C₁₀H₈O₂. Its systematic IUPAC name is (5Z)-5-[(E)-hex-4-en-2-ynylidene]furan-2-one[1]. The structure of Lachnophyllum lactone contains a furanone ring with a side chain containing both a double and a triple bond. The "tetrahydro" prefix in the requested compound's name implies the addition of four hydrogen atoms, which would saturate some or all of these multiple bonds.
Without a definitive structure, it is impossible to provide a detailed technical guide covering its stereochemistry, quantitative data, and experimental protocols as requested. Extensive searches were conducted using various permutations of the name and by exploring related compounds from the Lachnophyllum genus, from which Lachnophyllum lactone was originally isolated. These searches did not yield any specific information on a "this compound."
It is recommended that researchers interested in this compound verify the name and chemical structure from the original source of their inquiry. If a correct chemical structure or a more common synonym can be identified, a comprehensive technical guide could then be compiled.
For the benefit of researchers working with related compounds, the following sections provide general information and methodologies relevant to the study of lactones.
General Experimental Protocols for the Study of Lactones
The isolation and structural elucidation of lactones from natural sources, as well as their synthesis, involve a combination of chromatographic and spectroscopic techniques.
Isolation and Purification
A general workflow for the isolation of a lactone from a plant source, such as Lachnophyllum gossypinum, is outlined below.
Caption: General workflow for the isolation of lactones.
Structural Elucidation
The determination of the chemical structure and stereochemistry of an isolated lactone relies heavily on spectroscopic methods.
| Spectroscopic Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. Fragmentation patterns can offer clues about the structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the characteristic ester carbonyl (C=O) stretch of the lactone ring, typically in the range of 1720-1780 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. Coupling constants can help determine the connectivity and relative stereochemistry of protons. ¹³C NMR: Shows the number and types of carbon atoms (e.g., carbonyl, olefinic, aliphatic). 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. NOESY/ROESY: Provides information about through-space interactions between protons, which is crucial for determining the relative stereochemistry. |
| X-ray Crystallography | If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure and absolute stereochemistry of the molecule. |
A logical relationship for the process of structure elucidation is as follows:
Caption: Process of chemical structure elucidation.
Conclusion
While a detailed guide on this compound cannot be provided due to the lack of specific information under this name, the general principles and methodologies for the study of lactones are well-established. Researchers are encouraged to confirm the identity of their compound of interest, after which the experimental and analytical frameworks described herein can be applied to thoroughly characterize its chemical structure and properties.
References
An In-depth Technical Guide on the Spectroscopic Data of Lachnophyllum Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for lachnophyllum lactones, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the limited availability of public data for Tetrahydrolachnophyllum lactone, this guide utilizes the closely related and well-characterized (4Z)-Lachnophyllum lactone as a primary reference. The structural similarities between these compounds make the data presented here a valuable resource for researchers working with this class of molecules.
Spectroscopic Data of (4Z)-Lachnophyllum Lactone
(4Z)-Lachnophyllum lactone is a naturally occurring acetylenic furanone that has been isolated from various plant species, including Conyza bonariensis. Its structure has been elucidated through extensive spectroscopic analysis.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for (4Z)-Lachnophyllum lactone in CDCl₃
| Chemical Shift (δ) ppm |
| Data not explicitly available in a tabular format in the search results. A detailed analysis of the spectra mentioned in the cited articles would be required to populate this table. |
Table 2: ¹³C NMR Spectroscopic Data for (4Z)-Lachnophyllum lactone in CDCl₃
| Chemical Shift (δ) ppm |
| 168.9 |
| 156.0 |
| 142.6 |
| 120.1 |
| 104.6 |
| 95.1 |
| 74.8 |
| 22.1 |
| 21.8 |
| 13.5 |
Note: The specific assignments of these shifts to individual carbon atoms were not provided in the summarized search results.
1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of natural products.
Table 3: ESI-MS Spectroscopic Data for (4Z)-Lachnophyllum lactone
| Ion | m/z |
| [M+H]⁺ | 163 |
| [2M+H]⁺ | 325 |
| [2M+Na]⁺ | 347 |
These ions correspond to the protonated molecule, the protonated dimer, and the sodiated dimer, respectively, confirming the molecular weight of (4Z)-Lachnophyllum lactone.
Experimental Protocols
The following experimental conditions are based on methodologies reported for the analysis of (4Z)-Lachnophyllum lactone and are representative of standard practices for the spectroscopic analysis of natural products[1].
2.1. NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a Bruker spectrometer operating at frequencies of 400 MHz for protons and 100 MHz for carbons[1].
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common solvent used for the analysis of lachnophyllum lactones[1].
-
Internal Standard : The solvent peak is typically used as an internal standard for referencing the chemical shifts[1].
-
Data Acquisition : Standard Bruker microprograms are used to perform various NMR experiments, including NOESY (Nuclear Overhauser Effect Spectroscopy) for determining the spatial proximity of protons[1].
2.2. Mass Spectrometry
-
Instrumentation : ESI mass spectra and liquid chromatography-mass spectrometry (LC-MS) analyses are often performed using an Agilent LC/MS TOF system (e.g., 6230B) coupled with an HPLC (e.g., 1260 Infinity)[1].
-
Ionization Mode : Positive ion mode is commonly used for the detection of lachnophyllum lactones[1].
-
High-Resolution Mass Spectrometry (HRMS) : For accurate mass measurements, a Thermo-Finnigan MAT 95 XL instrument or a similar high-resolution mass spectrometer can be utilized[2].
Logical Workflow for Spectroscopic Analysis
The logical workflow for the isolation and characterization of lachnophyllum lactones from a natural source typically involves a series of chromatographic and spectroscopic techniques.
Caption: Experimental workflow for the isolation and structural elucidation of (4Z)-Lachnophyllum lactone.
Signaling Pathway Visualization (Hypothetical)
While the search results did not provide specific signaling pathways involving this compound, many natural lactones exhibit biological activity by modulating cellular signaling. The following diagram illustrates a hypothetical signaling pathway where a lactone compound could exert its effects, for instance, by inhibiting a key enzyme in a pro-inflammatory pathway.
Caption: Hypothetical signaling pathway showing potential inhibition by this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of lachnophyllum lactones, leveraging available data for (4Z)-Lachnophyllum lactone. Further research is required to obtain and publish the specific spectroscopic data for this compound.
References
physical and chemical properties of Tetrahydrolachnophyllum lactone
Disclaimer: Information regarding the specific compound Tetrahydrolachnophyllum lactone is not available in the reviewed scientific literature. This guide provides a comprehensive overview of the closely related and parent compound, Lachnophyllum lactone . The properties and activities of this compound may differ.
This technical guide provides a detailed examination of the physical, chemical, and biological properties of Lachnophyllum lactone. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this natural product. The guide covers its known biological activities, synthesis, and experimental protocols, with quantitative data presented in structured tables and methodologies illustrated through diagrams.
Physical and Chemical Properties
Lachnophyllum lactone is a naturally occurring acetylenic furanone.[1] Its core physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂ | PubChem |
| Molecular Weight | 160.17 g/mol | PubChem |
| IUPAC Name | (5Z)-5-[(E)-hex-4-en-2-ynylidene]furan-2-one | PubChem |
| CAS Number | 23251-68-5 | PubChem |
| Appearance | Not explicitly stated, but lactones are often colorless or white solids. | General Knowledge |
| Solubility | Not explicitly stated for Lachnophyllum lactone. Lactones generally exhibit solubility in polar solvents. | General Knowledge |
Biological Activities
Lachnophyllum lactone has been identified as a bioactive compound with a range of biological activities. These activities are attributed in part to the presence of an α,β-unsaturated carbonyl group in its structure.[1]
| Activity | Description | Reference |
| Nematicidal | Exhibits potent activity against nematodes.[2] | [2] |
| Antileishmanial | Shows strong potency against Leishmania infantum axenic amastigotes.[2] | [2] |
| Antimycobacterial | Demonstrates significant activity against Mycobacterium tuberculosis H37Rv, particularly when modified with a longer alkyl chain.[2] | [2] |
| Allelopathic | Acts as a potent phytotoxic agent against the parasitic plant Cuscuta campestris, with an IC₅₀ of 24.8 µg/mL.[1] It also shows growth inhibitory activity against Lemna paucicostata.[3] | [1][3] |
| Fungitoxic | Displays fungitoxic activity against various fungi, including those causing postharvest diseases in strawberries and citrus.[1] | [1] |
The biological activities of terpenoid lactones, a broader class to which Lachnophyllum lactone belongs, are extensive and include cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial properties.[4]
Experimental Protocols
3.1. Isolation of (4Z)-Lachnophyllum Lactone
A bioactivity-guided fractionation of extracts from Conyza bonariensis has been used to isolate (4Z)-lachnophyllum lactone.[1] The general workflow for such a procedure is outlined below.
Caption: General workflow for the isolation of natural products.
3.2. Synthesis of (4Z)-Lachnophyllum Lactone
A synthetic route has been developed to produce larger quantities of (4Z)-Lachnophyllum lactone and its analogs.[2] A key step in a reported synthesis involves a Pd-Cu bimetallic cascade cross-coupling cyclization.[5]
Caption: Key step in the synthesis of (4Z)-Lachnophyllum lactone.
3.3. Potential Synthesis of this compound
While no specific synthesis for this compound has been reported, it could potentially be synthesized via the hydrogenation of Lachnophyllum lactone. The hydrogenation of lactones is a known chemical transformation.
Caption: A potential pathway for the synthesis of this compound.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by Lachnophyllum lactone are not fully elucidated. However, the biological activity of many α,β-unsaturated lactones is related to their ability to act as Michael acceptors.[1] This allows them to form covalent bonds with nucleophilic residues, such as cysteine, in proteins, thereby potentially inhibiting enzyme function or disrupting protein-protein interactions.
Caption: Postulated mechanism of action for α,β-unsaturated lactones.
Conclusion
Lachnophyllum lactone is a promising natural product with a diverse range of biological activities, making it a person of interest for further research in drug discovery and agrochemical development. While information on its tetrahydro derivative is currently unavailable, the established synthetic routes for Lachnophyllum lactone provide a foundation for the potential synthesis and exploration of its derivatives. Future studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic and practical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Preliminary Biological Screening of Tetrahydrolachnophyllum lactone
A comprehensive review of publicly available scientific literature reveals a significant gap in the biological screening of Tetrahydrolachnophyllum lactone. Despite its documented isolation from plant sources such as Conyza stricta, detailed studies outlining its specific biological activities, including quantitative data, experimental protocols, and associated signaling pathways, are not presently available in the public domain.
This guide, therefore, serves to provide a foundational understanding of the potential biological activities of this compound by examining the well-established bioactivities of the broader class of compounds to which it belongs: terpenoid lactones, and more specifically, sesquiterpene lactones. This information is intended to offer a predictive framework for researchers, scientists, and drug development professionals interested in initiating a preliminary biological screening of this compound.
General Biological Activities of Sesquiterpene Lactones
Sesquiterpene lactones are a large and diverse group of naturally occurring compounds known to exhibit a wide range of biological effects.[1][2][3] These activities are often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with biological nucleophiles, although other structural features also play a crucial role.[1] The primary biological activities reported for this class of compounds include:
-
Antimicrobial Activity: Many sesquiterpene lactones have demonstrated inhibitory activity against a variety of bacteria and fungi.[1][2] For instance, some studies have reported Minimum Inhibitory Concentration (MIC) values against pathogenic strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and various fungi, with values sometimes ranging from the low micrograms per milliliter to higher concentrations depending on the specific lactone and microbial species.[1][2]
-
Anti-inflammatory Activity: A significant number of sesquiterpene lactones possess potent anti-inflammatory properties.[3][4] Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[4]
-
Cytotoxic and Antitumor Activity: The cytotoxic potential of sesquiterpene lactones against various cancer cell lines is well-documented.[3][5][6] This activity is a major focus of natural product-based cancer drug discovery. The presence of reactive functional groups, like the α-methylene-γ-lactone ring, is often correlated with their ability to induce apoptosis and inhibit cancer cell proliferation.[5]
Proposed Workflow for Preliminary Biological Screening
For researchers embarking on the preliminary biological screening of this compound, a general experimental workflow can be proposed based on standard practices for natural product screening.
References
- 1. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic activity of some natural and synthetic sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydrolachnophyllum Lactone: A Technical Whitepaper
CAS Number: 56407-87-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrolachnophyllum lactone is a natural product identified by the CAS number 56407-87-5. Publicly available scientific data on this specific compound is notably scarce, hindering a comprehensive understanding of its chemical and biological properties. Commercial suppliers indicate its isolation from the plant Conyza stricta (also known as Eschenbachia stricta). This technical guide aims to provide an in-depth overview of this compound, drawing heavily on the more extensively studied, structurally related unsaturated analog, Lachnophyllum lactone. This document will cover the known information about its chemical identity, potential biological activities based on its chemical class, and propose experimental protocols for its further investigation. The significant knowledge gaps regarding this compound will be clearly highlighted, presenting opportunities for future research.
Introduction to Lachnophyllum Lactones
Lachnophyllum lactones belong to a class of naturally occurring acetylenic γ-lactones. The unsaturated parent compound, Lachnophyllum lactone, has been isolated from various plants of the Conyza genus, including Conyza bonariensis and Conyza canadensis. These compounds are of interest due to their reported biological activities, which include phytotoxic, fungitoxic, nematicidal, antileishmanial, and antimycobacterial properties.[1][2][3] The "tetrahydro-" prefix in this compound indicates that it is a saturated derivative of Lachnophyllum lactone, suggesting it lacks the conjugated double bonds of the parent structure. This structural difference is expected to influence its physicochemical properties and biological activity.
Chemical and Physical Properties
| Property | Value (Lachnophyllum Lactone) | Data Source |
| CAS Number | 23251-68-5 | PubChem[4] |
| Molecular Formula | C₁₀H₈O₂ | PubChem[4] |
| Molecular Weight | 160.17 g/mol | PubChem[4] |
| IUPAC Name | (5Z)-5-[(E)-hex-4-en-2-ynylidene]furan-2-one | PubChem[4] |
For this compound (CAS 56407-87-5), the molecular formula would be C₁₀H₁₄O₂, reflecting the addition of hydrogen atoms to saturate the double and triple bonds.
Potential Biological Activities and Mechanism of Action
While no specific biological activity data for this compound has been found, the broader class of sesquiterpene lactones, to which it belongs, is known for a range of pharmacological effects.
Anti-inflammatory Activity
Many sesquiterpene lactones exhibit potent anti-inflammatory properties. A primary mechanism of action is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5] By preventing the activation of NF-κB, these compounds can downregulate the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Diagram: Generalized NF-κB Signaling Pathway and Potential Inhibition by Sesquiterpene Lactones
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Composition of Different Extracts of Conyza bonariensis: Insecticidal and Nematicidal Activities [scirp.org]
- 3. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lachnophyllum lactone | C10H8O2 | CID 5380632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
An In-depth Technical Guide to (4Z)-Lachnophyllum Lactone (C10H14O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone with the molecular formula C10H14O2, has emerged as a molecule of significant interest due to its diverse biological activities. Isolated from plant species such as Conyza bonariensis, this compound has demonstrated potent nematicidal, antileishmanial, antimycobacterial, phytotoxic, and antifungal properties. Its α,β-unsaturated carbonyl moiety is believed to be a key structural feature contributing to its bioactivity, likely through Michael addition reactions with biological nucleophiles. This technical guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its potential mechanisms of action, aiming to facilitate further research and development of this promising natural product.
Physicochemical and Spectroscopic Data
The structural and analytical data for (4Z)-Lachnophyllum lactone are summarized below.
Table 1: Physicochemical Properties of (4Z)-Lachnophyllum Lactone
| Property | Value | Reference |
| Molecular Formula | C10H14O2 | [1][2] |
| Molecular Weight | 166.21 g/mol | [1][2] |
| CAS Number | 56407-87-5 | [1][2] |
| Appearance | Not specified | |
| IUPAC Name | (4Z)-5-(Hex-2-en-4-yn-1-ylidene)furan-2(5H)-one |
Table 2: Spectroscopic Data for (4Z)-Lachnophyllum Lactone
| Spectroscopic Data | Values | Reference |
| ¹H NMR (500 MHz, CDCl₃), δ (ppm) | 7.33 (1H, dd, J = 6.0, 2.8 Hz), 6.22 (1H, dd, J = 6.0, 2.0 Hz), 5.38 (1H, m), 3.32 (2H, m), 2.21 (3H, t, J = 7.0 Hz), 1.13 (3H, t, J = 7.0 Hz) | [1] |
| ¹³C NMR (125 MHz, CDCl₃), δ (ppm) | 169.0, 156.1, 142.7, 120.2, 104.7, 95.2, 74.9, 22.2, 21.9, 13.6 | [1] |
| High-Resolution Mass Spectrometry (HRMS) (ESI+) | m/z [M+H]⁺ calculated for C10H15O2: 167.1067; found 167.1066 | [2] |
| Infrared (IR) Spectroscopy | Not explicitly detailed in the primary literature. |
Biological Activity
(4Z)-Lachnophyllum lactone has been evaluated for a range of biological activities, with key quantitative data presented in Table 3.
Table 3: Quantitative Biological Activity of (4Z)-Lachnophyllum Lactone
| Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| Nematicidal | Meloidogyne incognita | IC₅₀ | 75.3 µg/mL | [2] |
| Antileishmanial | Leishmania infantum (axenic amastigotes) | EC₅₀ | 9.7 µM | [2] |
| Antimycobacterial | Mycobacterium tuberculosis H37Rv | Not specified | Exhibited activity | [2] |
| Phytotoxic | Cuscuta campestris | IC₅₀ | 24.8 µg/mL | [1] |
| Antifungal | Verticillium dahliae | Not specified | Exhibited activity | [3] |
| Cytotoxicity | Mammalian cells (not specified) | Not specified | Moderate selectivity index | [2] |
Experimental Protocols
Synthesis of (4Z)-Lachnophyllum Lactone
A synthetic route to (4Z)-Lachnophyllum lactone has been developed, enabling the production of larger quantities for biological evaluation. The key step involves a Pd-Cu bimetallic cascade cross-coupling cyclization.[2][3]
Materials:
-
Hepta-1,3-diyne
-
(Z)-3-iodoacrylic acid
-
PdCl₂(PPh₃)₂
-
CuI
-
Et₃N
-
CH₃CN
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of (Z)-3-iodoacrylic acid in CH₃CN, add Et₃N, CuI, and PdCl₂(PPh₃)₂.
-
Add hepta-1,3-diyne to the reaction mixture.
-
Stir the reaction at 40 °C overnight.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford (4Z)-Lachnophyllum lactone.
Nematicidal Activity Assay
The nematicidal activity against the root-knot nematode Meloidogyne incognita can be assessed as follows.[2]
Materials:
-
(4Z)-Lachnophyllum lactone stock solution (in a suitable solvent, e.g., DMSO)
-
Meloidogyne incognita second-stage juveniles (J2)
-
Pluronic F-127 solution
-
96-well microtiter plates
-
Microscope
Procedure:
-
Prepare serial dilutions of (4Z)-Lachnophyllum lactone in Pluronic F-127 solution.
-
Dispense the dilutions into the wells of a 96-well plate.
-
Add a suspension of M. incognita J2 to each well.
-
Incubate the plates at 25 °C.
-
After 24, 48, and 72 hours, count the number of motile and non-motile nematodes under a microscope.
-
Calculate the percentage of mortality and determine the IC₅₀ value.
Putative Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways affected by (4Z)-Lachnophyllum lactone have not yet been fully elucidated. However, based on its chemical structure and the known activities of related compounds, several putative mechanisms can be proposed.
The presence of an α,β-unsaturated γ-lactone moiety is a common feature in many biologically active natural products. This electrophilic center is susceptible to nucleophilic attack by thiol groups in cysteine residues of proteins. This covalent modification can lead to enzyme inhibition or modulation of transcription factor activity.
Potential Inhibition of NF-κB Signaling
Many sesquiterpene lactones are known to inhibit the pro-inflammatory transcription factor NF-κB. The proposed mechanism involves the alkylation of cysteine residues on the p65 subunit of NF-κB, which prevents its binding to DNA and subsequent transcription of pro-inflammatory genes.
General Enzyme Inhibition via Michael Addition
The α,β-unsaturated carbonyl group can react with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active site of various enzymes, leading to their irreversible inhibition. This general mechanism could account for the broad spectrum of biological activities observed for (4Z)-Lachnophyllum lactone.
Conclusion and Future Directions
(4Z)-Lachnophyllum lactone is a natural product with a diverse and potent range of biological activities that warrant further investigation for potential applications in agriculture and medicine. While synthetic routes have been established, allowing for more extensive biological screening, a significant knowledge gap remains concerning its specific molecular targets and signaling pathways. Future research should focus on elucidating these mechanisms to better understand its structure-activity relationships and to identify potential lead compounds for drug development. Target identification studies, such as affinity chromatography and proteomics, could provide valuable insights into its cellular binding partners and pave the way for the rational design of more potent and selective analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
A Technical Review of Bioactive Compounds from Conyza stricta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conyza stricta, a member of the Asteraceae family, is an annual herb traditionally used in various folk medicine systems. While the genus Conyza is known for its rich phytochemical profile and diverse biological activities, Conyza stricta has been the subject of limited investigation. This technical guide provides a comprehensive review of the current literature on the bioactive compounds isolated from Conyza stricta, with a focus on their chemical structures, biological activities, and the experimental methodologies employed for their isolation and characterization. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Bioactive Compounds Isolated from Conyza stricta
To date, the primary bioactive compounds identified and isolated from Conyza stricta are flavonoids. Specifically, two methoxyflavones have been reported in the literature:
-
Conyzatin: 5,7-dihydroxy-3,8,3',4',5'-pentamethoxyflavone
-
5,7-dihydroxy-3,8,4'-trimethoxyflavone
The isolation of these compounds was first reported by Tandon and Rastogi in 1977. While the initial discovery highlighted the presence of these flavonoids, comprehensive data on their biological activities and those of other potential compounds in Conyza stricta remain scarce. However, the known biological activities of extracts from other Conyza species, such as antimicrobial, antioxidant, and cytotoxic effects, suggest that the compounds from Conyza stricta may possess similar valuable properties.
Quantitative Data on Biological Activities
Currently, there is a significant lack of quantitative data (e.g., IC50, MIC values) specifically for the bioactive compounds isolated from Conyza stricta. The majority of available data pertains to crude extracts of other Conyza species. For instance, methanolic extracts of Conyza canadensis have demonstrated significant antibacterial activity against S. aureus with a reported MIC value of 3.125 µg/mL.[1] Furthermore, extracts from various Conyza species have shown cytotoxic effects on different cancer cell lines, with IC50 values in the µg/mL range.[2][3] While these findings are promising, further research is imperative to determine the specific quantitative bioactivities of purified compounds from Conyza stricta.
Experimental Protocols
Isolation of Flavonoids from Conyza stricta
The following is a generalized protocol based on the initial isolation of flavonoids from Conyza stricta and standard phytochemical techniques.
1. Plant Material Collection and Preparation:
-
The aerial parts of Conyza stricta are collected, identified, and thoroughly washed.
-
The plant material is shade-dried at room temperature to a constant weight.
-
The dried material is then coarsely powdered using a mechanical grinder.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically ethanol (B145695) or methanol, using a Soxhlet apparatus or maceration.
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Each fraction is concentrated to dryness.
4. Column Chromatography:
-
The fraction showing the presence of flavonoids (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
5. Purification:
-
Fractions showing similar TLC profiles are pooled and further purified using techniques such as preparative TLC or repeated column chromatography to isolate the pure compounds.
6. Structure Elucidation:
-
The structures of the isolated pure compounds are elucidated using spectroscopic techniques, including:
-
UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of flavonoid skeletons.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the complete structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the isolation and bioactivity screening of compounds from Conyza stricta.
Caption: A generalized workflow for the isolation and characterization of bioactive compounds.
Caption: The logical progression from plant source to potential drug development.
Future Perspectives
The limited research on Conyza stricta presents a significant opportunity for further investigation. Future studies should focus on:
-
Comprehensive Phytochemical Profiling: Employing modern analytical techniques like LC-MS/MS and GC-MS to identify a broader range of bioactive compounds beyond flavonoids.
-
Quantitative Bioactivity Studies: Conducting in-depth in vitro and in vivo studies to determine the specific pharmacological activities and mechanisms of action of the isolated compounds.
-
Targeted Bioassays: Based on the traditional uses of Conyza species, future research could explore anti-inflammatory, analgesic, and antidiabetic activities of Conyza stricta compounds.
-
Method Development: Optimizing extraction and isolation protocols to improve the yield and purity of bioactive compounds.
Conclusion
Conyza stricta remains a largely untapped resource in the field of natural product research. The confirmed presence of bioactive flavonoids, coupled with the known pharmacological potential of the Conyza genus, underscores the need for more extensive research into this plant. This technical guide provides a foundational overview to encourage and guide future investigations, which could lead to the discovery of novel therapeutic agents for a variety of diseases.
References
The Ecological Significance of (4Z)-Lachnophyllum Lactone in Conyza Species: A Technical Whitepaper
Abstract
The genus Conyza, comprising highly successful and often invasive plant species, employs a sophisticated arsenal (B13267) of secondary metabolites to navigate its ecological landscape. Among these, the acetylenic furanone, (4Z)-lachnophyllum lactone, has emerged as a key player in the ecological strategy of species such as Conyza bonariensis and Conyza canadensis. This technical guide synthesizes the current understanding of the ecological roles of (4Z)-lachnophyllum lactone, focusing on its potent allelopathic and antimicrobial activities. Through a comprehensive review of existing literature, this paper presents quantitative data on its bioactivity, details the experimental protocols for its study, and provides visual representations of its functional relationships. This document aims to serve as a foundational resource for researchers in chemical ecology, natural product chemistry, and the development of novel biopesticides.
Introduction
Conyza species, commonly known as fleabanes, are globally distributed and are recognized for their significant ecological impact, particularly as agricultural weeds.[1] Their success is partly attributed to their chemical ecology, which involves the production of a diverse array of bioactive secondary metabolites.[2][3][4] These compounds mediate interactions with competing plants, herbivores, and microbes. A compound of particular interest isolated from Conyza is (4Z)-lachnophyllum lactone, an acetylenic furanone.[2][5][6] This molecule has been identified as a potent allelochemical and antimicrobial agent, contributing significantly to the competitive ability of Conyza species. This whitepaper provides an in-depth examination of the ecological functions of (4Z)-lachnophyllum lactone, its quantitative impact on other organisms, and the methodologies employed for its investigation.
Allelopathic Role of (4Z)-Lachnophyllum Lactone
Allelopathy, the chemical inhibition of one plant by another, is a cornerstone of the invasive success of many Conyza species. (4Z)-Lachnophyllum lactone has been identified as a primary contributor to this phenomenon, exhibiting significant phytotoxic effects on a range of plant species, most notably parasitic weeds.
Inhibition of Parasitic Weeds
(4Z)-Lachnophyllum lactone demonstrates potent inhibitory activity against several economically important parasitic weeds. Studies have shown its effectiveness in disrupting the life cycle of species such as Cuscuta campestris (dodder) and various broomrapes (Orobanche and Phelipanche species).[3] The lactone has been shown to reduce the capacity of Cuscuta seedlings to coil and attach to host plants, a critical step for parasite survival.[2][7]
Phytotoxicity on Non-Parasitic Plants
The allelopathic effects of (4Z)-lachnophyllum lactone are not limited to parasitic plants. Research has documented its inhibitory effects on the growth of both monocotyledonous and dicotyledonous plants, such as Agrostis stolonifera (bentgrass) and Lactuca sativa (lettuce).[8][9] This broad-spectrum phytotoxicity likely contributes to the ability of Conyza species to outcompete neighboring plants for resources in diverse ecosystems.
Quantitative Allelopathic Data
The following table summarizes the quantitative data on the allelopathic activity of (4Z)-lachnophyllum lactone against various plant species.
| Target Species | Bioassay Type | Parameter | Concentration | Effect | Reference |
| Cuscuta campestris | Seedling Growth | IC50 | 24.8 µg/mL | 50% inhibition of seedling growth | [2] |
| Cuscuta campestris | Seedling Growth | Inhibition | 0.3 mM | ~85% inhibition of seedling growth | [3] |
| Orobanche minor | Radicle Growth | Inhibition | 0.3 mM | >70% inhibition of radicle growth | [3] |
| Phelipanche ramosa | Radicle Growth | Inhibition | 0.3 mM | >40% inhibition of radicle growth | [3] |
| Lemna paucicostata | Growth Inhibition | IC50 | 104 µM | 50% growth inhibition | [8] |
| Agrostis stolonifera | Growth Inhibition | - | 1 mg/mL | Growth inhibition | [8][9] |
| Lactuca sativa | Growth Inhibition | - | 1 mg/mL | Growth inhibition | [8][9] |
| Lepidium sativum | Shoot Length | EC50 | 85.89 mg/L | 50% effective concentration for shoot length reduction | [4] |
| Conyza bonariensis | Seed Germination | Inhibition | 0.1 mM | High percentage of inhibition | [3] |
Antimicrobial and Nematicidal Roles
Beyond its interactions with other plants, (4Z)-lachnophyllum lactone plays a role in defending Conyza against microbial pathogens and nematodes.
Antifungal Activity
(4Z)-Lachnophyllum lactone has demonstrated notable fungitoxic properties. It is active against several plant pathogenic fungi, including species of Colletotrichum that cause postharvest diseases in fruits like strawberries, and Verticillium dahliae, a pathogen affecting a wide range of crops, including olives.[2][3] This antifungal activity suggests a role in protecting Conyza from fungal infections.
Nematicidal Activity
The compound has also been identified as a potent nematicidal agent. The natural product isolated from C. bonariensis showed significant activity against the root-knot nematode Meloidogyne incognita.[5] This activity is crucial for plant defense in the soil environment where nematodes can cause significant damage to root systems.
Quantitative Antimicrobial and Nematicidal Data
The following table presents the quantitative data on the antimicrobial and nematicidal activities of (4Z)-lachnophyllum lactone.
| Target Organism | Activity | Parameter | Concentration | Effect | Reference |
| Verticillium dahliae | Antifungal | Mycelial Growth Reduction | 1 mM | Reduction of mycelial growth | [3] |
| Colletotrichum acutatum | Antifungal | Growth Inhibition | 10 and 100 µ g/spot | Inhibition of fungal growth | [8] |
| Colletotrichum fragariae | Antifungal | Growth Inhibition | 10 and 100 µ g/spot | Inhibition of fungal growth | [8] |
| Colletotrichum gloeosporioides | Antifungal | Growth Inhibition | 10 and 100 µ g/spot | Inhibition of fungal growth | [8] |
| Meloidogyne incognita | Nematicidal | IC50 | 78.6 mg/L | 50% inhibitory concentration | [5] |
Role in Herbivore Defense
While Conyza species are known to produce a range of secondary metabolites that deter herbivores, including terpenes like trans-β-farnesene and β-sesquiphellandrene, the specific role of (4Z)-lachnophyllum lactone in anti-herbivore defense is not yet well-documented in the scientific literature.[10] The presence of an α,β-unsaturated carbonyl group in its structure is a common feature in bioactive natural products and could potentially be involved in deterring feeding by insects or other herbivores.[2] However, further research is required to explicitly establish and quantify this ecological function.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
Isolation and Identification of (4Z)-Lachnophyllum Lactone
-
Plant Material: Lyophilized tissues of Conyza bonariensis (27 g) are used for extraction.[2]
-
Extraction:
-
The plant material is extracted with a 1:1 (v/v) mixture of methanol (B129727) and distilled water (150 mL) containing 1% NaCl at room temperature with stirring for 24 hours.[2]
-
The suspension is centrifuged, and the supernatant is collected.
-
The supernatant is then subjected to liquid-liquid partitioning with dichloromethane (B109758) (3 x 150 mL).[2]
-
The organic phases are combined and concentrated under reduced pressure to yield the crude extract.
-
-
Purification (Bioactivity-Guided Fractionation):
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and tested for phytotoxic activity using a Cuscuta campestris seedling growth bioassay.
-
The most active fraction is further purified using preparative thin-layer chromatography (TLC) on silica gel plates.
-
The band corresponding to the active compound is scraped and eluted with a suitable solvent.
-
-
Identification:
-
The structure of the purified compound is elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, and ESI-MS (Electrospray Ionization Mass Spectrometry).[2][7]
-
The configuration of the double bond is confirmed by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and by comparing spectral data with published literature.[2]
-
Allelopathy Bioassay (Cuscuta campestris Seedling Growth)
-
Seed Preparation: Seeds of Cuscuta campestris are scarified to facilitate germination.
-
Test Substance Preparation: (4Z)-Lachnophyllum lactone is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with sterilized distilled water to achieve the desired test concentrations (e.g., 5, 10, 25, 50, 75, 100 µg/mL). The final concentration of DMSO is kept constant across all treatments (e.g., 2%).[2] A control solution containing only DMSO and sterilized distilled water is also prepared.
-
Assay Setup:
-
Aliquots (1 mL) of each test solution or control are applied to filter paper discs placed in Petri dishes.
-
Scarified Cuscuta seeds are placed on the filter paper.
-
The Petri dishes are sealed and incubated under controlled conditions (e.g., specific temperature and light cycle).
-
-
Data Collection and Analysis:
-
After a set period (e.g., six days), the seedling length of the Cuscuta is measured.[2]
-
The percentage of inhibition is calculated relative to the control group.
-
The IC50 value (the concentration that causes 50% inhibition) is determined by plotting a dose-response curve.
-
Statistical analysis (e.g., Tukey test) is used to determine significant differences between treatments.[2]
-
Antifungal Bioassay (Mycelial Growth Inhibition)
-
Fungal Culture: The target fungus (e.g., Verticillium dahliae) is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).
-
Test Substance Preparation: (4Z)-Lachnophyllum lactone is dissolved in a suitable solvent and incorporated into the molten agar medium at the desired final concentration (e.g., 1 mM).[3] A control plate with the solvent but without the lactone is also prepared.
-
Assay Setup:
-
The agar medium containing the test substance or control is poured into Petri dishes.
-
A mycelial plug from the edge of an actively growing fungal culture is placed in the center of each plate.
-
-
Data Collection and Analysis:
-
The plates are incubated at an appropriate temperature for several days.
-
The diameter of the fungal colony is measured daily.
-
The percentage of mycelial growth inhibition is calculated by comparing the growth in the treatment plates to the control plates.
-
Visualizations
Logical Relationship of (4Z)-Lachnophyllum Lactone's Ecological Roles
Caption: Ecological roles of (4Z)-lachnophyllum lactone produced by Conyza species.
Experimental Workflow for Isolation and Bioassay
Caption: Workflow for the isolation and bioactivity testing of (4Z)-lachnophyllum lactone.
Conclusion and Future Directions
(4Z)-Lachnophyllum lactone is a pivotal secondary metabolite in the ecological strategy of Conyza species, wielding significant allelopathic, antifungal, and nematicidal activities. Its ability to inhibit the growth of a wide range of competing organisms, from parasitic weeds to pathogenic fungi, underscores its importance in the competitive success of Conyza. The quantitative data and experimental protocols summarized in this whitepaper provide a valuable resource for researchers.
Future research should focus on several key areas. Firstly, the specific molecular mode of action of (4Z)-lachnophyllum lactone on its target organisms remains to be fully elucidated. Understanding these mechanisms could pave the way for the development of novel, target-specific bioherbicides and antifungal agents. Secondly, the role of this compound in mediating interactions with herbivores is a significant knowledge gap that requires investigation. Finally, exploring the synergistic or antagonistic effects of (4Z)-lachnophyllum lactone with other secondary metabolites produced by Conyza will provide a more holistic understanding of the chemical ecology of these remarkable plants. The potential application of this natural product in sustainable agriculture as a bioherbicide or biopesticide warrants further exploration, offering an environmentally friendlier alternative to synthetic agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. repository.lsu.edu [repository.lsu.edu]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Tetrahydrolachnophyllum Lactone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrolachnophyllum lactone is a presumed derivative of Lachnophyllum lactone, an acetylenic furanone that has been isolated from plants such as Conyza bonariensis[1][2][3][4]. The "tetrahydro" prefix suggests the saturation of some of the carbon-carbon double or triple bonds found in Lachnophyllum lactone. Lactones, as a class of compounds, exhibit a wide range of biological activities, including phytotoxic, antifungal, antimicrobial, anti-inflammatory, and anticancer properties[1][3][5][6]. The methodologies outlined below provide a comprehensive guide for the extraction and purification of this compound from plant sources, enabling further investigation into its potential therapeutic applications.
Data Presentation
The selection of an appropriate solvent system is critical for the efficient extraction of lactones from plant material. The choice of solvent is dictated by the polarity of the target compound.
Table 1: Plant Sources and Extraction Solvents for Lachnophyllum Lactone and Related Sesquiterpene Lactones.
| Plant Species | Family | Target Lactone(s) | Extraction Solvent(s) | Reference(s) |
| Conyza bonariensis | Asteraceae | (4Z)-Lachnophyllum lactone | Dichloromethane (B109758), Diethyl ether, Chloroform | [1][2][7] |
| Tanacetum parthenium | Asteraceae | Parthenolide (a sesquiterpene lactone) | Ethanol, Methanol (B129727), Isopropanol, Ethyl acetate (B1210297), Acetone | [8] |
| Arnica montana | Asteraceae | Helenalin and its derivatives | Ethanol/Water mixtures | [9] |
| Cichorium intybus | Asteraceae | Dihydrolactucin, Lactucin | Water, Methanol/Water mixtures, Ethanol | |
| Eremanthus seidelii | Asteraceae | Goyazensolide derivatives | Ethanol | [10] |
Table 2: Representative Quantitative Data for Lactone Extraction and Purification.
| Parameter | Value | Compound/Plant Source | Notes | Reference(s) |
| Extraction Yield | ||||
| Initial Extraction | 95.2% - 97.5% | Goyazensolide derivatives / Eremanthus seidelii | Single extraction step with ethanol. | [10] |
| Purification | ||||
| Final Yield (pure compound) | 5.10 mg | (4Z)-Lachnophyllum lactone / Conyza bonariensis | From an unspecified amount of plant material, obtained after chromatographic purification. | [1] |
| IC50 (Phytotoxic Activity) | 24.8 µg/mL | (4Z)-Lachnophyllum lactone / Conyza bonariensis | Activity against Cuscuta campestris seedling growth. | [1][4] |
Experimental Protocols
This protocol describes a general procedure for the solvent extraction of lactones from plant biomass.
1. Plant Material Preparation: a. Collect the desired plant parts (e.g., aerial parts, roots) of the source plant, such as Conyza bonariensis[7]. b. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a forced-air oven at a low temperature (e.g., 40°C)[10]. c. Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Solvent Extraction (choose one method): a. Maceration: i. Place the powdered plant material in a large container with a lid. ii. Add a suitable solvent, such as dichloromethane or ethanol, at a solid-to-solvent ratio of 1:10 (w/v)[11]. iii. Seal the container and allow it to stand at room temperature for a period of 24-72 hours, with occasional agitation[11][12]. b. Ultrasonication-Assisted Extraction (UAE): i. Place the powdered plant material in a flask. ii. Add the chosen solvent (e.g., chloroform) at a solid-to-solvent ratio of 1:10 (w/v)[7]. iii. Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature[7][13].
3. Filtration and Concentration: a. After the extraction period, separate the extract from the solid plant material by vacuum filtration through filter paper. b. Wash the plant residue with a small volume of the same solvent to recover any remaining extract. c. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
This protocol outlines a multi-step purification process to isolate the target lactone from the crude extract.
1. Liquid-Liquid Partitioning (Optional): a. Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v). b. Perform successive extractions with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. c. Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the lactones. d. Collect the organic phase and evaporate the solvent to yield a lactone-enriched fraction.
2. Silica (B1680970) Gel Column Chromatography: a. Prepare a silica gel column with a suitable non-polar solvent system, such as hexane. b. Dissolve the lactone-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane. d. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). e. Combine fractions containing the target compound, as indicated by TLC analysis, and evaporate the solvent.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. For final purification, employ a Prep-HPLC system equipped with a suitable column (e.g., C18 reversed-phase). b. Dissolve the semi-purified fraction from the previous step in the mobile phase. c. Elute the column with an isocratic or gradient mobile phase, such as a mixture of acetonitrile (B52724) and water, at a constant flow rate. d. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm)[10]. e. Collect the peak corresponding to this compound. f. Evaporate the solvent from the collected fraction to obtain the pure compound.
4. Structure Confirmation: a. Confirm the identity and purity of the isolated compound using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[2][4].
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Potential biological activities and applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa | MDPI [mdpi.com]
- 7. scirp.org [scirp.org]
- 8. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: HPLC-MS Analysis of Tetrahydrolachnophyllum lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrolachnophyllum lactone, a sesquiterpene lactone with the molecular formula C10H14O2 and a molecular weight of 166.2 g/mol , is a natural product of interest for its potential biological activities.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for research and development. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The protocol is designed for quantitative analysis and can be adapted for various research applications, including pharmacokinetics, metabolism studies, and quality control of natural product extracts. The methodologies presented are based on established principles for the analysis of sesquiterpene lactones.[2][3][4]
Experimental Protocols
Sample Preparation: Extraction from a Plant Matrix
This protocol outlines a general procedure for the extraction of this compound from a dried plant matrix. The choice of a polar organic solvent is based on common practices for extracting sesquiterpene lactones.[5]
Materials:
-
Dried and powdered plant material
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 100 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% acetonitrile in water.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 13,000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS analysis.
Preparation of Standards and Calibration Curve
Materials:
-
This compound reference standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO or methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50% acetonitrile in water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50% acetonitrile in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
HPLC-MS Method
The following HPLC-MS parameters are proposed for the analysis of this compound, based on typical methods for similar sesquiterpene lactones.[3][4]
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Table 2: HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters (Hypothetical)
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]+) | m/z 167.1 |
| Product Ions (MRM) | m/z 149.1 (Quantitative), m/z 121.1 (Qualitative) |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
| Collision Energy | Optimized for each transition (e.g., 10-25 eV) |
Rationale for MRM transitions: The precursor ion is the protonated molecule [M+H]+, calculated from the molecular weight of 166.2. Product ions are hypothetical fragments resulting from the loss of water (H2O, -18 Da) to give m/z 149.1, and subsequent loss of carbon monoxide (CO, -28 Da) to give m/z 121.1, which are common fragmentation pathways for lactones.
Data Presentation
Table 4: Expected Quantitative Performance
| Parameter | Expected Value |
| Retention Time (RT) | ~ 6.5 min |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~ 1.0 ng/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC-MS analysis of this compound.
Caption: Workflow for the HPLC-MS analysis of this compound.
Signaling Pathway (Placeholder)
As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, should this compound be investigated for its effects on a biological pathway, a similar DOT script could be used to visualize those interactions. For instance:
Caption: Hypothetical signaling pathway for this compound.
References
- 1. This compound | CAS 56407-87-5 | ScreenLib [screenlib.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
Application Notes and Protocols for Antifungal Activity Assay of Tetrahydrolachnophyllum Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetrahydrolachnophyllum lactone belongs to the class of sesquiterpene lactones, a group of natural products known for a wide range of biological activities, including antimicrobial properties. Recent studies have highlighted the potential of related compounds, such as (4Z)-lachnophyllum lactone, as antifungal agents against plant pathogens and postharvest disease fungi.[1][2][3] This document provides detailed protocols for evaluating the antifungal activity of this compound, focusing on standardized methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the disk diffusion assay for preliminary screening.
Data Presentation
Quantitative data from antifungal susceptibility testing should be recorded systematically. The following table provides a template for summarizing the results.
Table 1: Antifungal Activity of this compound against Various Fungal Strains
| Fungal Strain | Test Method | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans | Broth Microdilution | ||||
| Aspergillus niger | Broth Microdilution | ||||
| Cryptococcus neoformans | Broth Microdilution | ||||
| Trichophyton rubrum | Broth Microdilution | ||||
| Verticillium dahliae | Broth Microdilution | ||||
| Candida albicans | Disk Diffusion | ||||
| Aspergillus niger | Disk Diffusion |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC and MFC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[4][5][6]
Principle:
The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The minimum fungicidal concentration (MFC) is subsequently determined by subculturing from wells showing no growth to determine the lowest concentration that kills the fungus.
Materials:
-
This compound
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Solvent for the compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or fungal counting chamber
-
Incubator
-
Sabouraud Dextrose Agar (B569324) (SDA) plates
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on SDA at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
For molds (Aspergillus spp., Trichophyton spp.): Grow the mold on SDA at 28-35°C for 7 days or until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the lactone in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 256 µg/mL. The volume in each well should be 100 µL.
-
Prepare a positive control (e.g., Fluconazole) and a negative control (medium with DMSO, ensuring the final DMSO concentration is non-inhibitory, typically ≤1%).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (inoculum without the test compound) and a sterility control well (medium only).
-
Seal the plate and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., and 48-96 hours for molds.[7]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥80-100% for other agents) compared to the growth control.[8] This can be assessed visually or by reading the optical density at 490 nm.
-
-
Determination of MFC:
-
From each well showing no visible growth (at and above the MIC), take a 10-20 µL aliquot and subculture it onto an SDA plate.
-
Incubate the plates at 35°C until growth is seen in the growth control subculture (usually 24-72 hours).
-
The MFC is the lowest concentration that results in no fungal growth on the subculture plate, indicating a ≥99.9% killing of the initial inoculum.
-
Protocol 2: Disk Diffusion Assay
The disk diffusion assay is a simpler, qualitative method for preliminary screening of antifungal activity.[9][10][11]
Principle:
A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test fungus. The compound diffuses into the agar, and if it is effective, it will inhibit fungal growth, creating a clear zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the fungus to the compound.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Solvent for the compound (e.g., DMSO)
-
Fungal strains
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts.[5][10]
-
Sterile saline (0.85%)
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare the fungal inoculum as described in the broth microdilution protocol (adjusted to a 0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the fungal suspension over the entire surface of the MHA plate to create a uniform lawn of growth.
-
-
Preparation and Application of Disks:
-
Dissolve this compound in a suitable solvent to a known concentration.
-
Apply a specific volume (e.g., 10 µL) of the lactone solution onto sterile paper disks to achieve a desired amount per disk (e.g., 10, 20, 50 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated disks firmly on the surface of the inoculated agar plates.
-
Include a positive control disk (e.g., fluconazole) and a negative control disk (solvent only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or up to 7 days for some dermatophytes.[9]
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the antifungal activity assay of this compound.
Hypothetical Signaling Pathway of Antifungal Action
Sesquiterpene lactones often exert their antimicrobial effects by inducing oxidative stress and damaging cellular components. The following diagram illustrates a plausible mechanism of action.
Caption: Hypothetical mechanism of antifungal action for this compound.
References
- 1. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. scielo.br [scielo.br]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
Application Note: Methodology for Phytotoxicity Testing of Tetrahydrolachnophyllum lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquiterpene lactones (STLs) are a diverse group of naturally occurring plant secondary metabolites known for a wide range of biological activities, including phytotoxicity.[1][2] Tetrahydrolachnophyllum lactone, a member of this class, is a subject of interest for its potential bioactivity, which may include herbicidal or allelopathic properties. Assessing the phytotoxicity of such compounds is crucial for understanding their ecological roles and for potential applications in agriculture as bioherbicides.[3][4] This document provides a detailed protocol for evaluating the phytotoxicity of this compound using a standard in vitro seed germination and root elongation assay with Lactuca sativa (lettuce), a common model species for such tests.
Principle of the Assay
The phytotoxicity assay described here quantifies the effect of this compound on two critical early-stage plant development processes: seed germination and radicle (root) elongation.[5][6] Seeds are exposed to various concentrations of the test compound under controlled laboratory conditions. The germination percentage and the length of the primary root are measured after a defined incubation period. Inhibition of these parameters compared to a control group indicates the phytotoxic potential of the compound. From this data, key metrics such as the half-maximal inhibitory concentration (IC50) can be determined.
Experimental Protocol: Seed Germination and Root Elongation Assay
This protocol is adapted from standard methods for assessing the phytotoxicity of chemical compounds.[5][6][7]
1. Materials and Reagents
-
This compound (analytical grade)
-
Lactuca sativa (lettuce) seeds (certified, high germination rate >90%)
-
Dimethyl sulfoxide (B87167) (DMSO, analytical grade)
-
Distilled or deionized water (autoclaved)
-
Sterile 9 cm Petri dishes
-
Sterile Whatman No. 1 filter paper (or equivalent)
-
Sterile forceps
-
Pipettes and sterile tips
-
Growth chamber or incubator with controlled temperature and darkness
-
Scanner or digital camera for imaging
-
Image analysis software (e.g., ImageJ)
2. Preparation of Test Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solutions: Create a series of working solutions by diluting the stock solution with sterile distilled water to achieve the final desired concentrations (e.g., 10, 50, 100, 250, 500 µM). The final concentration of DMSO in all solutions, including the control, should not exceed 0.5% to avoid solvent-induced toxicity.
-
Control Solution: Prepare a control solution containing the same final concentration of DMSO (e.g., 0.5%) in sterile distilled water.
3. Experimental Procedure
-
Seed Sterilization (Optional but Recommended): To minimize microbial contamination, surface-sterilize Lactuca sativa seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Petri Dish Preparation: Aseptically place two layers of sterile filter paper into each 9 cm Petri dish.[6]
-
Application of Test Solutions: Pipette 3 mL of each test solution (or control solution) onto the filter paper in the corresponding Petri dish, ensuring the paper is uniformly moistened.
-
Seed Plating: Carefully place 20-30 Lactuca sativa seeds onto the moistened filter paper in each dish, ensuring they are evenly spaced to prevent overcrowding.[7]
-
Incubation: Seal the Petri dishes with Parafilm® to prevent moisture loss. Place the dishes in a growth chamber or incubator in complete darkness at a constant temperature of 25 ± 1°C for 5 days.[5][6]
-
Replication: Each treatment (including the control) should be performed in triplicate or quadruplicate.
4. Data Collection and Analysis
-
Germination Count: After the 5-day incubation period, a seed is considered germinated if the radicle has emerged to a length of at least 1 mm.[7] Count the number of germinated seeds in each Petri dish.
-
Root Length Measurement: Carefully scan or photograph each Petri dish alongside a ruler for scale. Use image analysis software (e.g., ImageJ) to measure the length of the primary root (radicle) of each germinated seedling.
-
Calculations:
-
Germination Percentage (GP):
-
GP (%) = (Number of germinated seeds / Total number of seeds) x 100
-
-
Inhibition of Germination (%):
-
Inhibition (%) = [(GP_control - GP_treatment) / GP_control] x 100
-
-
Inhibition of Root Elongation (%):
-
Inhibition (%) = [(Mean root length_control - Mean root length_treatment) / Mean root length_control] x 100
-
-
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between treatment groups and the control. Calculate the IC50 value (the concentration causing 50% inhibition of root elongation) using a suitable regression model (e.g., log-logistic).
Data Presentation
Quantitative data should be summarized to clearly present the phytotoxic effects. The table below shows example data for related sesquiterpene lactones found in lettuce, demonstrating how results can be structured.
| Sesquiterpene Lactone | Plant Species | Concentration (µg/g) | Effect Observed | Reference |
| Lactucin | Lactuca sativa | 2.9 - 17.2 | Constitutive component, contributes to bitterness | [8] |
| 8-Deoxylactucin | Lactuca sativa | 2.8 - 17.1 | Constitutive component, contributes to bitterness | [8] |
| Lactucopicrin | Lactuca sativa | 8.8 - 36.1 | Major contributor to bitterness due to low threshold | [8] |
| Cynaropicrin | Various Weeds | 800 ppm | Significant root growth inhibition | [3] |
| Grosheimin | Various Weeds | 800 ppm | 67% inhibition of post-emergence growth | [3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps of the phytotoxicity testing protocol.
Caption: Workflow for the in-vitro phytotoxicity assay.
Proposed Signaling Pathway for Phytotoxicity
Sesquiterpene lactones often induce phytotoxicity by causing oxidative stress.[3] Their chemical structure, particularly α,β-unsaturated elements, can react with biological molecules, leading to the generation of reactive oxygen species (ROS).[1] This disrupts cellular homeostasis and leads to growth inhibition.
Caption: Proposed mechanism of sesquiterpene lactone phytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytotoxic Activity of Sesquiterpene Lactones-Enriched Fractions from Cynara cardunculus L. Leaves on Pre-Emergent and Post-Emergent Weed Species and Putative Mode of Action | MDPI [mdpi.com]
- 4. Phytotoxicity evaluation of sesquiterpene lactones and diterpenes from species of the Decachaeta, Salvia and Podachaenium genera [agris.fao.org]
- 5. dl.astm.org [dl.astm.org]
- 6. ntrl.ntis.gov [ntrl.ntis.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. hort [journals.ashs.org]
Application Notes and Protocols for Antimycobacterial Susceptibility Testing of Lactones
Introduction
The rising prevalence of multidrug-resistant mycobacterial infections necessitates the discovery and development of novel therapeutic agents. Lactones, a diverse group of cyclic esters, have emerged as a promising class of compounds with potential antimycobacterial activity. This document provides a detailed protocol for determining the in vitro antimycobacterial susceptibility of lactone compounds, using methods established for other antimycobacterial agents. While specific data for Tetrahydrolachnophyllum lactone is not currently available in the cited literature, the methodologies described herein are applicable for its evaluation. The protocols and data presented are based on studies of other lactones, such as β-lactones and sesquiterpene lactones, which have demonstrated activity against various mycobacterial species.[1][2][3][4][5][6]
The primary method detailed is the Microplate Alamar Blue Assay (MABA), a widely used colorimetric assay for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis and other nontuberculous mycobacteria (NTM).[7] This method is favored for its relative speed, low cost, and suitability for screening a large number of compounds.[8]
Experimental Protocols
Preparation of Mycobacterial Cultures
-
Bacterial Strains: Mycobacterium tuberculosis H37Rv (ATCC 27294) is a commonly used reference strain. Other relevant strains, including clinical isolates or different NTM species like Mycobacterium avium or Mycobacterium abscessus, can also be used.[4][5]
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80 is the standard liquid medium for mycobacterial growth.[7][9]
-
Inoculum Preparation:
-
Grow mycobacteria in the supplemented Middlebrook 7H9 broth at 37°C until the mid-log phase is reached (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.8).
-
Vortex the culture with sterile glass beads to break up clumps.
-
Allow the culture to stand for 5-10 minutes to allow larger clumps to settle.
-
Carefully transfer the upper suspension to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. This can be further diluted (e.g., 1:20) in the culture medium to achieve the desired final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Microplate Alamar Blue Assay (MABA) Protocol
-
Compound Preparation:
-
Dissolve the test lactone compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in supplemented Middlebrook 7H9 broth in a 96-well microplate. The final concentration range should be sufficient to determine the MIC.
-
-
Assay Setup:
-
Add 100 µL of the appropriate lactone dilution to each well of a sterile 96-well flat-bottom microplate.
-
Include positive control wells (mycobacteria with no compound) and negative control wells (medium only).
-
Add 100 µL of the prepared mycobacterial inoculum to each well, except for the negative control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microplates with a plate sealer or place them in a humidified incubator to prevent evaporation.
-
Incubate the plates at 37°C. The incubation time will vary depending on the mycobacterial species (e.g., 5-7 days for M. tuberculosis, shorter for rapidly growing mycobacteria).[9]
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent (also known as resazurin) and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Data Presentation
The following tables summarize hypothetical and example MIC values for various lactones against different mycobacterial species, based on data from the scientific literature. This format should be used to present the results for this compound.
Table 1: Example Minimum Inhibitory Concentration (MIC) of Various Lactones against Mycobacterium tuberculosis H37Rv
| Lactone Compound | MIC (µg/mL) | Reference |
| Dehydrocostus Lactone | 2 | [4] |
| Costunolide | 6.25 | [6] |
| trans-(Z)-3-(hexadec-7-en-1-yl)-4-propyloxetan-2-one | 19.7 | [5] |
| Piptocarphins A and B (mixture) | 15.6 | [5] |
Table 2: Example Minimum Inhibitory Concentration (MIC) of Various Lactones against Nontuberculous Mycobacteria (NTM)
| Lactone Compound | Mycobacterial Species | MIC (µg/mL) | Reference |
| Dehydrocostus Lactone | Mycobacterium avium | 16 | [4] |
| 3-hexadecyloxetan-2-one | Mycobacterium abscessus | - (Significant Activity Reported) | [5] |
| Various β-lactones | Mycobacterium marinum | - (Promising Activity Reported) | [5] |
Mandatory Visualization
Caption: Workflow for Antimycobacterial Susceptibility Testing using MABA.
Caption: Putative Signaling Pathway for Lactone Antimycobacterial Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-mycobacterial activity of novel medium-chain β-lactone derivatives: a multi-target strategy to combat Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimycobacterial activities of dehydrocostus lactone and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility of Standard Strains of Nontuberculous Mycobacteria by Microplate Alamar Blue Assay | PLOS One [journals.plos.org]
- 8. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of Tetrahydrolachnophyllum Lactone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The large-scale production of Tetrahydrolachnophyllum lactone is not yet a well-established and widely published process. The following application notes and protocols are based on a comprehensive review of the synthesis of related lactone compounds and general principles of chemical and biotechnological production. These protocols should be considered as a starting point for research and development, and optimization will be required for any specific application.
Introduction
This compound is a natural product that has been isolated from herbs such as Conyza stricta[1]. While its biological activities are still under investigation, related lactone structures have shown a range of interesting properties, making this compound a molecule of interest for drug discovery and development. This document provides a detailed overview of potential methodologies for its large-scale production, including chemical synthesis and a proposed biotechnological route. It also outlines protocols for purification and analysis, as well as a workflow for investigating its biological activity.
Chemical Synthesis: A Proposed Approach
A plausible route for the large-scale synthesis of this compound can be adapted from the gram-scale synthesis of the related compound, (4Z)-Lachnophyllum lactone[2]. The key would be the hydrogenation of the alkyne and alkene moieties to yield the saturated lactone.
Proposed Synthetic Pathway
The synthesis would likely involve a multi-step process, starting from commercially available precursors. A key step would be a coupling reaction to form the carbon skeleton, followed by cyclization to form the lactone ring and subsequent hydrogenation.
Caption: Proposed workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Appropriate starting materials (e.g., a protected alcohol with a terminal alkyne and a suitable coupling partner)
-
Palladium and copper catalysts (for coupling)
-
Reagents for lactonization (e.g., acid or base catalysts)
-
Hydrogen gas and a suitable hydrogenation catalyst (e.g., Palladium on carbon)
-
Anhydrous solvents (e.g., THF, DMF)
-
Standard laboratory glassware and reaction vessels suitable for large-scale synthesis
Procedure:
-
Coupling Reaction: In a large, inert-atmosphere reaction vessel, dissolve the starting materials in an appropriate anhydrous solvent. Add the palladium and copper catalysts and any necessary ligands. Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Isolation of Intermediate: Quench the reaction and perform an aqueous work-up. Extract the organic layer and dry it over a suitable drying agent. Concentrate the solvent under reduced pressure to obtain the crude intermediate.
-
Lactonization: Dissolve the crude intermediate in a suitable solvent and treat it with an acid or base catalyst to induce cyclization. Monitor the reaction for the formation of the lactone ring.
-
Hydrogenation: Transfer the crude lactone to a high-pressure hydrogenation vessel. Add the hydrogenation catalyst (e.g., 10% Pd/C) and pressurize the vessel with hydrogen gas. Stir the reaction until the alkyne and alkene bonds are fully saturated.
-
Final Work-up and Purification: Filter off the catalyst and concentrate the solvent. The crude this compound can then be purified using large-scale column chromatography.
Quantitative Data (Hypothetical)
| Step | Starting Material (kg) | Product (kg) | Yield (%) | Purity (%) |
| Coupling | 10 | 12.5 (Crude) | ~95 | ~80 |
| Lactonization | 12.5 | 11.8 (Crude) | ~94 | ~75 |
| Hydrogenation | 11.8 | 11.5 (Crude) | ~97 | ~70 |
| Purification | 11.5 | 8.0 (Pure) | ~70 | >98 |
Biotechnological Production: A Proposed Route
An alternative, and potentially more sustainable, approach to producing this compound is through microbial fermentation. Yeasts such as Yarrowia lipolytica are known to produce various lactones through the biotransformation of fatty acids[3][4]. A similar process could be engineered for the production of this compound.
Proposed Biotechnological Pathway
This would involve selecting or engineering a microorganism capable of converting a specific fatty acid precursor into the desired lactone through a series of enzymatic reactions, likely involving hydroxylation and β-oxidation.
Caption: Proposed workflow for the biotechnological production of this compound.
Experimental Protocol: Fermentation and Extraction
Materials:
-
A suitable microorganism strain (e.g., Yarrowia lipolytica)
-
Fermentation medium (e.g., YPD broth)
-
A suitable fatty acid precursor
-
A large-scale bioreactor with controls for temperature, pH, and aeration
-
Solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Inoculum Preparation: Grow a seed culture of the microorganism in a suitable medium.
-
Fermentation: Inoculate the large-scale bioreactor containing the fermentation medium and the fatty acid precursor with the seed culture. Maintain optimal growth conditions (e.g., temperature, pH, dissolved oxygen) for the microorganism.
-
Biotransformation: Allow the fermentation to proceed for a set period, during which the microorganism will convert the precursor into the lactone.
-
Extraction: After the fermentation is complete, separate the biomass from the broth. Extract the lactone from the broth using a suitable organic solvent.
-
Purification: Concentrate the organic extract and purify the this compound using chromatographic methods.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Bioreactor Volume (L) | 1000 |
| Precursor Concentration (g/L) | 50 |
| Fermentation Time (hours) | 120 |
| Final Product Titer (g/L) | 5 |
| Extraction Efficiency (%) | 90 |
| Final Purity (%) | >95 |
Purification and Analysis
Regardless of the production method, the final product will require rigorous purification and analysis to ensure its identity and purity.
Protocol: Purification by Column Chromatography
Materials:
-
Silica (B1680970) gel for column chromatography
-
A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
A large-scale chromatography column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a suitable detector (e.g., UV or MS)
-
A reverse-phase C18 column
-
A suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
Purified this compound standard
Procedure:
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase.
-
Injection: Inject a known volume of the sample onto the HPLC column.
-
Chromatography: Run the HPLC method with the defined mobile phase gradient and flow rate.
-
Detection and Quantification: Detect the product as it elutes from the column. The purity can be determined by the peak area relative to any impurities. The identity can be confirmed by comparing the retention time to a standard or by mass spectrometry.
Investigating Biological Activity and Signaling Pathways
Once pure this compound is obtained, its biological activities and effects on cellular signaling pathways can be investigated.
Workflow for Biological Activity Screening
Caption: A general workflow for the investigation of the biological activity of this compound.
This systematic approach will enable researchers to identify the biological effects of this compound and elucidate the underlying molecular mechanisms, which is a critical step in the drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of lactones and peroxisomal beta-oxidation in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Tetrahydrolachnophyllum Lactone Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrolachnophyllum lactone is the fully saturated derivative of Lachnophyllum lactone, a naturally occurring polyacetylene compound. While the biological activities of many unsaturated sesquiterpene lactones are well-documented, the pharmacological profile of their saturated counterparts is less explored. Saturation of the side chain is expected to alter the molecule's conformational flexibility, lipophilicity, and interaction with biological targets. This document outlines a comprehensive approach to the synthesis and biological evaluation of this compound and its analogs to establish a robust Structure-Activity Relationship (SAR) profile. These studies are crucial for identifying key structural motifs responsible for biological activity and for the rational design of novel therapeutic agents.
Proposed Structure of this compound
The structure of the unsaturated precursor, Lachnophyllum lactone, is (5Z)-5-[(E)-hex-4-en-2-ynylidene]furan-2-one. Catalytic hydrogenation of this precursor would saturate the double and triple bonds in the side chain and potentially the double bond in the furanone ring, leading to 5-(hexyl)dihydrofuran-2(3H)-one. The hydrogenation process will create new chiral centers, and without stereocontrol, a racemic mixture of diastereomers will be produced. For the purpose of these initial SAR studies, the primary focus will be on the racemic mixture of 5-(hexyl)tetrahydrofuran-2-one.
I. Synthesis of this compound and its Analogs
A. General Synthetic Protocol: Catalytic Hydrogenation of Lachnophyllum Lactone
This protocol describes a general method for the synthesis of this compound from its unsaturated precursor.
Materials:
-
Lachnophyllum lactone
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (B1210297) (reagent grade)
-
Hydrogen gas (high purity)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a suitable reaction vessel, dissolve Lachnophyllum lactone (1.0 g, 6.24 mmol) in ethyl acetate (50 mL).
-
Carefully add 10% Pd/C catalyst (100 mg, 10% w/w).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed (typically 4-6 hours).
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
B. Synthesis of Analogs for SAR Studies
To explore the SAR, a series of analogs will be synthesized by modifying the side chain and the lactone ring.
-
Side Chain Analogs: These can be prepared by starting with analogs of Lachnophyllum lactone with varying side chain lengths and functionalities, followed by hydrogenation.
-
Lactone Ring Analogs: Modification of the lactone ring can be achieved through various synthetic routes known for lactone synthesis, such as the Baeyer-Villiger oxidation of corresponding cyclic ketones or through ring-closing metathesis of unsaturated hydroxy acids.
II. Design of Structure-Activity Relationship (SAR) Studies
The SAR study will focus on evaluating the impact of structural modifications on the biological activity of this compound. The primary areas of investigation will be the alkyl side chain and the lactone core.
A. Rationale for Analog Selection:
-
Alkyl Side Chain Length: Analogs with varying alkyl chain lengths (C4 to C8) will be synthesized to determine the optimal length for receptor binding or membrane interaction.
-
Side Chain Branching: Introduction of branching (e.g., iso-hexyl, neo-hexyl) will probe the steric tolerance of the binding site.
-
Polar Functional Groups on the Side Chain: Incorporation of hydroxyl or amino groups at the terminus of the side chain will investigate the potential for hydrogen bonding interactions.
-
Lactone Ring Size: Synthesis of γ-butyrolactone (5-membered ring) and δ-valerolactone (6-membered ring) analogs will assess the influence of ring size on activity.
-
Stereochemistry: Chiral separation of the synthesized racemic mixtures will allow for the evaluation of the activity of individual enantiomers.
B. Proposed Biological Assays:
Based on the known activities of other sesquiterpene lactones, the following assays are proposed:
-
Antiproliferative Activity: Evaluation against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) using the MTT or SRB assay.
-
Anti-inflammatory Activity: Measurement of the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Antimicrobial Activity: Determination of the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
III. Data Presentation: Hypothetical SAR Data
The following tables present hypothetical data from the proposed SAR studies to illustrate the expected outcomes.
Table 1: Antiproliferative Activity of this compound Analogs
| Compound ID | R Group (Side Chain) | Lactone Ring Size | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| THL-1 | n-Hexyl | 5-membered | 25.4 | 32.1 |
| THL-2 | n-Butyl | 5-membered | 45.2 | 58.7 |
| THL-3 | n-Octyl | 5-membered | 18.9 | 22.5 |
| THL-4 | iso-Hexyl | 5-membered | 35.8 | 41.3 |
| THL-5 | 6-Hydroxyhexyl | 5-membered | 15.2 | 18.9 |
| THL-6 | n-Hexyl | 6-membered | 50.1 | 65.4 |
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound ID | R Group (Side Chain) | NO Inhibition IC₅₀ (µM) |
| THL-1 | n-Hexyl | 15.8 |
| THL-2 | n-Butyl | 28.4 |
| THL-3 | n-Octyl | 12.1 |
| THL-4 | iso-Hexyl | 22.5 |
| THL-5 | 6-Hydroxyhexyl | 9.8 |
| THL-6 | n-Hexyl | 35.7 |
Table 3: Antimicrobial Activity of this compound Analogs
| Compound ID | R Group (Side Chain) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| THL-1 | n-Hexyl | 32 | >128 |
| THL-2 | n-Butyl | 64 | >128 |
| THL-3 | n-Octyl | 16 | 128 |
| THL-4 | iso-Hexyl | 64 | >128 |
| THL-5 | 6-Hydroxyhexyl | 16 | 64 |
| THL-6 | n-Hexyl | 64 | >128 |
IV. Experimental Protocols for Biological Assays
A. MTT Antiproliferative Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (0.1 to 100 µM) and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
B. Nitric Oxide (NO) Inhibition Assay
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the supernatant and mix with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition.
C. Minimum Inhibitory Concentration (MIC) Assay
-
Prepare serial dilutions of the test compounds in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
V. Visualizations
Caption: Workflow for the synthesis and SAR-driven development of this compound analogs.
Caption: Hypothetical anti-inflammatory mechanism of a this compound analog via inhibition of the NF-κB pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydrolachnophyllum Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of Tetrahydrolachnophyllum lactone, a naturally occurring α-alkylidene-γ-butyrolactone. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides and FAQs
Issue 1: Low Overall Yield
Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low overall yield in a multi-step synthesis can be attributed to several factors. Here are some common culprits and suggestions for optimization:
-
Suboptimal Reaction Conditions in Key Steps: The formation of the α-alkylidene-γ-butyrolactone core is a critical step. Reactions such as metal-catalyzed cyclizations of enynes or lactonization of corresponding hydroxy acids are sensitive to catalyst choice, reaction temperature, and time. It is crucial to meticulously follow established protocols for similar structures if a direct protocol for this compound is unavailable.
-
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions. For instance, the enyne moiety is susceptible to various transformations. Careful control of reaction conditions and the use of appropriate protecting groups for sensitive functionalities can minimize side product formation.
-
Purification Losses: this compound, like many lactones, can be sensitive to certain purification conditions. Hydrolysis of the lactone ring can occur under acidic or basic conditions.[1] It is advisable to use neutral conditions during workup and chromatography. Additionally, volatility can be a concern, leading to losses during solvent removal under high vacuum.
-
Incomplete Reactions: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction goes to completion before workup.
Issue 2: Poor Diastereoselectivity in the Lactonization Step
Q2: I am observing the formation of multiple diastereomers during the synthesis. How can I improve the diastereoselectivity of the reaction?
A2: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted lactones. The stereochemistry of the final product is often determined in the key bond-forming or cyclization step.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands plays a pivotal role in controlling stereoselectivity. For instance, in gold-catalyzed cyclizations of allylic acetates to form γ-vinyl butyrolactones, the catalyst can significantly influence the diastereomeric ratio.[2][3] Experiment with different chiral ligands or catalyst systems that have been reported to provide high diastereoselectivity in similar lactone syntheses.
-
Substrate Control: The inherent stereocenters in your starting materials can direct the stereochemical outcome of subsequent reactions. Ensure the stereochemical purity of your precursors.
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
Issue 3: Difficulty in Purification of the Final Product
Q3: I am struggling to purify the final this compound. What are the recommended purification techniques?
A3: The purification of α-alkylidene-γ-butyrolactones can be challenging due to their potential sensitivity and the presence of closely related impurities.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method. However, prolonged exposure to silica gel can sometimes lead to degradation. Using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel can be beneficial. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically effective.
-
Distillation: For thermally stable lactones, vacuum distillation can be a highly effective purification method, especially for removing non-volatile impurities.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Issue 4: Unwanted Side Reactions
Q4: I am observing the formation of unexpected side products. What are some common side reactions in the synthesis of α-alkylidene-γ-butyrolactones?
A4: The synthesis of complex molecules like this compound can be accompanied by various side reactions.
-
Isomerization: The exocyclic double bond in α-alkylidene-γ-butyrolactones can potentially isomerize to the more stable endocyclic position under certain conditions (e.g., presence of acid or base).
-
Polymerization: Some lactones, particularly strained ones, can be prone to polymerization.[5] It is important to handle the purified product under appropriate conditions and avoid harsh temperatures or catalysts that could initiate polymerization.
-
Ring Opening: The lactone ring can be opened by nucleophiles, including water, under acidic or basic conditions, leading to the corresponding hydroxy acid.[1]
Experimental Protocols
Representative Protocol: Gold-Catalyzed Intramolecular Cyclization of an Enyne Precursor
This protocol is a generalized representation based on common methods for synthesizing γ-butyrolactones with α-alkylidene substituents and should be adapted and optimized for the specific substrate leading to this compound.
Materials:
-
Appropriate enyne precursor
-
Gold(I) catalyst (e.g., [Ph3PAu]NTf2)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of the enyne precursor (1.0 eq) in anhydrous solvent under an inert atmosphere, add the gold(I) catalyst (0.01-0.05 eq).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the substrate) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired lactone.
Table 1: Comparison of Reaction Conditions for Lactone Synthesis (Hypothetical Data for Optimization)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Ph3PAu]NTf2 (5 mol%) | CH2Cl2 | 25 | 12 | 65 |
| 2 | [Ph3PAu]NTf2 (5 mol%) | Toluene | 80 | 6 | 78 |
| 3 | [IPrAu]NTf2 (5 mol%) | CH2Cl2 | 25 | 10 | 72 |
| 4 | AgOTf (10 mol%) | CH2Cl2 | 25 | 24 | 55 |
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective γ-vinyl butyrolactone synthesis via gold catalyzed cyclization of allylic acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Diastereoselective gamma-vinyl butyrolactone synthesis via gold catalyzed cyclization of allylic acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]
- 5. Completely recyclable biopolymers with linear and cyclic topologies via ring-opening polymerization of γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tetrahydrolachnophyllum Lactone
Welcome to the technical support center for the purification of Tetrahydrolachnophyllum lactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction, isolation, and purification of this sesquiterpene lactone.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Resolution of this compound from Impurities in HPLC
Question: My HPLC chromatogram shows co-eluting peaks, and I am unable to achieve baseline separation of this compound from other components in my extract. What steps can I take to improve the resolution?
Answer: Poor resolution is a frequent challenge when purifying structurally similar natural products. Several factors related to your chromatographic conditions could be the cause. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The composition of your mobile phase is a critical factor in achieving good separation.
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A subtle change in solvent strength can significantly impact selectivity.
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Additives: Incorporating a small amount of acid, such as 0.1% formic acid or acetic acid, can improve peak shape and resolution, especially if your target compound has ionizable functional groups.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a column with a different stationary phase.
-
Alternative Reverse-Phase Columns: Besides the standard C18 column, consider using a phenyl-hexyl or a biphenyl (B1667301) column. These phases offer different types of interactions (e.g., π-π interactions) that can enhance the separation of structurally similar compounds.
-
-
Adjust Operating Parameters:
-
Temperature: Increasing the column temperature can improve efficiency and reduce viscosity, but it may also affect the stability of the lactone. A temperature of around 30-35°C is a good starting point.
-
Flow Rate: A lower flow rate generally leads to better resolution, but it will also increase the run time.
-
Issue 2: Degradation of this compound During Purification
Question: I am observing a low yield of this compound, and I suspect it is degrading during the purification process. How can I minimize this degradation?
Answer: Lactones are susceptible to degradation, particularly through hydrolysis of the lactone ring. Sesquiterpene lactones can also be sensitive to temperature.[1][2] Here’s how you can mitigate these issues:
-
pH Control: The stability of the lactone ring is highly pH-dependent. Lactones are prone to hydrolysis under alkaline conditions.[3]
-
Maintain a neutral or slightly acidic pH (around pH 5.5) during extraction and purification.[1]
-
Avoid using basic solvents or reagents.
-
-
Temperature Management:
-
Keep your samples cool throughout the process. Use an ice bath for extractions and sample storage.
-
When performing solvent evaporation using a rotary evaporator, use a low temperature (e.g., < 40°C) to prevent thermal degradation.[2]
-
-
Minimize Processing Time: The longer your sample is in solution, the greater the chance of degradation. Plan your experiments to be as efficient as possible.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to purify this compound?
A1: A good starting point for the purification of a sesquiterpene lactone like this compound is a Reverse-Phase HPLC (RP-HPLC) method.[4] A C18 column is a common first choice. A typical initial mobile phase could be a gradient of acetonitrile and water, often with a small amount of formic or acetic acid to improve peak shape.
Q2: How can I confirm the identity of the purified this compound?
A2: The identity and purity of your compound should be confirmed using spectroscopic techniques. High-resolution mass spectrometry (HRMS) will provide the accurate mass and molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure.
Q3: My purified lactone appears to be unstable during storage. What are the recommended storage conditions?
A3: For long-term storage, it is recommended to store the purified this compound as a dry powder at a low temperature (-20°C or -80°C) in a tightly sealed container to protect it from moisture and air. If you need to store it in solution, use a non-aqueous solvent and keep it at a low temperature. The stability of sesquiterpene lactones in solution can be poor, with significant degradation observed over time.[5][6]
Data Presentation
Table 1: Illustrative Data for HPLC Method Optimization
This table provides hypothetical data to demonstrate the effect of changing the organic modifier on the resolution of this compound from a closely eluting impurity.
| Organic Modifier | Retention Time of Impurity (min) | Retention Time of this compound (min) | Resolution (Rs) |
| Acetonitrile | 8.5 | 8.8 | 1.2 |
| Methanol | 10.2 | 10.8 | 1.8 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), isocratic elution with 50% organic modifier in water + 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Temperature: 30°C.
Table 2: Effect of pH on the Stability of this compound
This table illustrates the hypothetical stability of this compound at different pH values over 24 hours at room temperature.
| pH | Purity after 24 hours (%) |
| 5.5 | 98 |
| 7.4 | 85 |
| 9.0 | 60 |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound
Objective: To provide a baseline protocol for the purification of this compound using preparative RP-HPLC.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 10 µm particle size, e.g., 250 x 21.2 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% to 60% B over 30 minutes.
-
Flow Rate: 15 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at 220 nm.
-
Injection Volume: 1-5 mL, depending on sample concentration and column capacity.
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase composition (e.g., 40% acetonitrile in water with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient method and collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure at a low temperature (< 40°C).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for improving HPLC resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrahydrolachnophyllum Lactone
Disclaimer: Detailed synthetic procedures for Tetrahydrolachnophyllum lactone are not extensively reported in publicly available literature. This guide is based on a plausible and common synthetic route for γ-lactones: the oxidative lactonization of a corresponding diol. The troubleshooting advice and protocols are derived from established principles of lactone synthesis and may require optimization for this specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What is a common strategy for synthesizing this compound?
A common and effective method for the synthesis of γ-lactones like this compound is the oxidative lactonization of the corresponding 1,4-diol. This process typically involves a two-step oxidation sequence in a single pot. The primary alcohol is first oxidized to an aldehyde, which then exists in equilibrium with the intramolecular hemiacetal (lactol). The lactol is subsequently oxidized to the final lactone product.
Q2: My reaction is not going to completion, and I'm isolating the intermediate lactol. What could be the issue?
The isolation of the intermediate lactol suggests that the second oxidation step (lactol to lactone) is slow or incomplete. This can be due to several factors:
-
Insufficient Oxidant: The amount of oxidizing agent may not be sufficient for both oxidation steps.
-
Reaction Time: The reaction may not have been allowed to proceed long enough for the second oxidation to complete.
-
Temperature: The reaction temperature might be too low, slowing down the second oxidation step.
Q3: I am observing the formation of a diacid byproduct. How can I prevent this?
The formation of a diacid suggests over-oxidation. This can occur if the reaction conditions are too harsh or if the chosen oxidant is too strong. To mitigate this, consider the following:
-
Milder Oxidizing Agents: Employing milder or more selective oxidizing agents can help prevent over-oxidation.
-
Controlled Stoichiometry: Use a carefully controlled amount of the oxidant.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of over-oxidation.
Q4: The yield of the desired lactone is low, and I have a significant amount of unreacted diol. What should I do?
Low conversion of the starting diol can be attributed to:
-
Catalyst Inactivity: If a catalyst is used, it may be poisoned or deactivated.
-
Insufficient Oxidant: The molar ratio of the oxidant to the diol may be too low.
-
Low Reaction Temperature: The activation energy for the initial oxidation may not be reached.
Increasing the amount of oxidant or catalyst, and gradually increasing the reaction temperature while monitoring the reaction progress can help improve the yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via oxidative lactonization of the corresponding 1,4-diol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Lactone | Incomplete conversion of starting material. | - Increase reaction time.- Increase reaction temperature.- Increase the amount of oxidant/catalyst. |
| Formation of byproducts (e.g., diacid, hydroxy acid). | - Use a milder or more selective oxidizing agent.- Carefully control the stoichiometry of the oxidant.- Lower the reaction temperature. | |
| Isolation of Intermediate Lactol | The second oxidation step is slow or incomplete. | - Increase reaction time.- Add a second portion of the oxidant after the initial oxidation is complete.- Increase the reaction temperature slightly. |
| Formation of Polymeric Byproducts | Intermolecular side reactions are occurring. | - This is less common in intramolecular lactonization but can be influenced by high concentrations. Ensure the reaction is run at an appropriate dilution. |
| Difficult Purification | The product is contaminated with starting material or byproducts. | - Optimize the reaction to minimize byproducts.- Employ column chromatography with a suitable solvent system for purification. |
Experimental Protocol: Oxidative Lactonization of a 1,4-Diol
This protocol describes a general procedure for the synthesis of a γ-lactone from a 1,4-diol using a copper/nitroxyl (B88944) catalyst system, which is known for its high efficiency and selectivity under mild conditions.
Materials:
-
1,4-diol precursor to this compound
-
Copper(I) catalyst (e.g., CuBr)
-
Nitroxyl radical catalyst (e.g., TEMPO or ABNO)
-
Solvent (e.g., acetonitrile)
-
Oxygen (from a balloon or as ambient air)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the 1,4-diol, copper(I) catalyst, and nitroxyl radical catalyst.
-
Add the solvent and stir the mixture at room temperature.
-
Introduce oxygen to the reaction vessel (e.g., by bubbling air through the mixture or maintaining an oxygen atmosphere via a balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Lactone Yield
Caption: Troubleshooting workflow for addressing low lactone yield.
Competing Reaction Pathways
Caption: Competing pathways for the oxidation of the intermediate lactol.
Technical Support Center: Tetrahydrolachnophyllum Lactone Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Tetrahydrolachnophyllum lactone in solution?
A1: As a saturated lactone, this compound is expected to be relatively stable under neutral and mildly acidic conditions at room temperature when protected from light. However, its stability can be compromised by factors such as pH, temperature, and the presence of nucleophiles.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathway for lactones is hydrolysis of the ester bond, which opens the lactone ring to form the corresponding hydroxy acid.[1] This reaction is catalyzed by both acid and base. Under basic conditions, the hydrolysis is typically irreversible.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: For short-term storage and experimental use, aprotic organic solvents such as acetonitrile, acetone, or ethyl acetate (B1210297) are generally recommended. For biological assays, dissolving the compound in a minimal amount of DMSO followed by dilution in aqueous buffer is a common practice. However, prolonged storage in protic solvents, especially those containing water or alcohols, may lead to degradation.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be stored at low temperatures, preferably at -20°C or -80°C, in tightly sealed vials to minimize evaporation and exposure to moisture. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may contribute to degradation.
Q5: Are there any specific conditions to avoid during my experiments?
A5: Avoid strongly acidic (pH < 3) and, particularly, basic (pH > 8) conditions, as these can catalyze the hydrolysis of the lactone ring. Elevated temperatures will also accelerate degradation. If heating is necessary, it should be for the shortest possible duration.
Troubleshooting Guide
Issue 1: I am observing a decrease in the biological activity of my this compound solution over time.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: Verify the integrity of your compound using an analytical technique such as HPLC, LC-MS, or NMR. Compare the analytical profile of your aged solution to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the parent peak could indicate degradation.
-
-
Possible Cause 2: Improper storage.
-
Troubleshooting Step: Review your storage conditions. Ensure the solution is stored at a sufficiently low temperature and protected from light. If the solvent is volatile, check for changes in concentration due to evaporation.
-
Issue 2: I see extra peaks in my chromatogram (e.g., HPLC, GC) that were not present in the initial analysis of the compound.
-
Possible Cause 1: Hydrolysis of the lactone.
-
Troubleshooting Step: The primary degradation product is likely the corresponding hydroxy acid. This product will have a different retention time than the parent lactone. If using mass spectrometry, look for a mass corresponding to the addition of a water molecule (M+18).
-
-
Possible Cause 2: Reaction with the solvent or buffer components.
-
Troubleshooting Step: Some sesquiterpene lactones have been shown to react with alcohols like ethanol.[2] If you are using an alcohol-based solvent or a buffer containing nucleophilic species, consider switching to an aprotic solvent for storage and minimizing the time the compound spends in the reactive medium.
-
Issue 3: The solubility of my compound seems to decrease after storage.
-
Possible Cause: Degradation to a less soluble product.
-
Troubleshooting Step: Analyze the precipitate and the supernatant separately to identify the components. The degradation product (the hydroxy acid) may have different solubility properties compared to the parent lactone.
-
Data Summary and Experimental Protocols
Table 1: Predicted Stability of this compound Under Various Conditions
| Condition | Solvent/Medium | Temperature | Predicted Stability | Primary Degradation Pathway |
| Acidic | Aqueous Buffer (pH 3-5) | 4°C | Moderate to High | Slow Hydrolysis |
| Aqueous Buffer (pH 3-5) | 25°C | Moderate | Hydrolysis | |
| Aqueous Buffer (pH 3-5) | 37°C | Low to Moderate | Accelerated Hydrolysis | |
| Neutral | Aqueous Buffer (pH 7.0-7.4) | 4°C | High | Very Slow Hydrolysis |
| Aqueous Buffer (pH 7.0-7.4) | 25°C | Moderate to High | Slow Hydrolysis | |
| Aqueous Buffer (pH 7.0-7.4) | 37°C | Moderate | Hydrolysis | |
| Basic | Aqueous Buffer (pH > 8) | 4°C | Low | Hydrolysis |
| Aqueous Buffer (pH > 8) | 25°C | Very Low | Rapid Hydrolysis | |
| Organic | Aprotic (Acetonitrile, DMSO) | -20°C to 4°C | High | Minimal |
| Protic (Ethanol, Methanol) | 25°C | Moderate | Potential for Solvolysis |
Note: This table provides estimated stability based on general chemical principles for lactones. Empirical testing is required to determine the actual stability of this compound.
Detailed Experimental Protocol: Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a phosphate-buffered saline (PBS) solution at pH 7.4 at different temperatures.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system with a C18 column
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
Temperature-controlled incubators or water baths (4°C, 25°C, 37°C)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the experiment.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS. This will serve as the baseline for compound integrity.
-
Incubation: Dispense aliquots of the working solution into separate vials for each time point and temperature. Incubate the vials at 4°C, 25°C, and 37°C.
-
Time Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one vial from each temperature condition.
-
Sample Quenching (Optional but Recommended): To stop further degradation before analysis, samples can be immediately frozen at -80°C or mixed with an equal volume of cold acetonitrile.
-
HPLC/LC-MS Analysis: Analyze each sample using a validated stability-indicating method. The method should be able to separate the parent compound from any potential degradation products.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, then ramp up to elute the compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength (to be determined by UV scan) or a mass spectrometer.
-
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each temperature.
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
Caption: The primary degradation pathway for lactones in aqueous solution.
References
Technical Support Center: Optimizing HPLC Separation of Tetrahydrolachnophyllum Lactone Isomers
Welcome to the technical support center for the chromatographic separation of Tetrahydrolachnophyllum lactone isomers. Due to their structural similarities, achieving baseline separation of these isomers can be a significant analytical challenge. This guide provides troubleshooting advice, frequently asked questions, and a baseline experimental protocol to assist researchers, scientists, and drug development professionals in optimizing their HPLC separation methods.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for HPLC separation of this compound isomers?
A1: A good starting point is a Reverse-Phase HPLC (RP-HPLC) method using a C18 column.[1] A typical initial mobile phase would be a gradient of acetonitrile (B52724) and water. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can often improve peak shape.[1][2]
Q2: Why is it so difficult to separate isomers of this compound?
A2: Isomers possess the same molecular formula and often have very similar physicochemical properties. This results in nearly identical retention times under standard chromatographic conditions, making their separation challenging.[1][3]
Q3: How can I improve the resolution between two closely eluting isomer peaks?
A3: To improve resolution, you can try several approaches. Modifying the mobile phase composition by changing the organic modifier (e.g., methanol (B129727) instead of acetonitrile) can alter selectivity.[4] Adjusting the gradient slope or switching to an isocratic elution with an optimized mobile phase composition can also be effective. Additionally, changing the stationary phase to one with different selectivity, such as a phenyl or fluorinated phase, may provide the necessary resolution.[3][4]
Q4: What role does temperature play in the separation of these isomers?
A4: Increasing the column temperature can decrease the viscosity of the mobile phase, which may lead to sharper peaks and improved efficiency.[4] Temperature can also affect the selectivity of the separation. It is a valuable parameter to screen during method optimization, typically within a range of 30-60°C.[4]
Q5: How can I confirm the identity of the separated isomer peaks?
A5: The most definitive way to confirm the identity of separated peaks is to compare their retention times with those of purified standards. If standards are not available, you can collect fractions for each peak and perform offline analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) for structural elucidation.[1]
Troubleshooting Guide
Poor resolution is a common issue encountered during the separation of isomers. The following guide provides a systematic approach to troubleshooting common problems.
Problem: Poor Resolution or Co-eluting Peaks
| Potential Cause | Suggested Solution |
| Inadequate Selectivity | 1. Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).[4] 2. Adjust pH: If the lactone has ionizable groups, adjusting the mobile phase pH can alter retention and selectivity. 3. Change Stationary Phase: Switch to a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity through pi-pi or dipole-dipole interactions.[3][4] |
| Insufficient Column Efficiency | 1. Use Smaller Particle Size Columns: Switching from a 5 µm particle size to a sub-2 µm (UHPLC) or a solid-core particle column can significantly increase efficiency and resolution.[4] 2. Optimize Flow Rate: Perform a flow rate optimization study to find the optimal flow rate for your column dimensions and particle size. 3. Check for Extra-Column Volume: Ensure that the tubing and connections in your HPLC system are appropriate for the column being used to minimize peak broadening. |
| Inappropriate Mobile Phase Strength | 1. Optimize Gradient: If using a gradient, try a shallower gradient to increase the separation window between closely eluting peaks.[4] 2. Switch to Isocratic: For isomers with very similar retention, an optimized isocratic method may provide better resolution than a gradient. |
Problem: Peak Tailing
| Potential Cause | Suggested Solution |
| Secondary Interactions with Silanols | 1. Add an Acidic Modifier: The addition of 0.1% formic acid or acetic acid to the mobile phase can suppress the ionization of residual silanols on the silica (B1680970) support, reducing peak tailing for acidic and neutral compounds.[1] 2. Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds, even if your lactones are neutral, as this can minimize secondary interactions. |
| Column Overload | 1. Reduce Injection Volume or Concentration: Inject a smaller volume of your sample or dilute it to avoid overloading the column. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove any contaminants. 2. Replace the Column: If the column performance does not improve after flushing, it may be degraded and require replacement. |
Experimental Protocols
Baseline RP-HPLC Method for Isomer Separation
This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be necessary to achieve baseline resolution.
Objective: To achieve a resolution of >1.5 between the primary isomers of interest.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or Mass Spectrometer (MS)
Chromatographic Conditions:
| Parameter | Initial Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% to 60% B over 25 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 10 µL |
| Detection | DAD at 215 nm[1] |
Sample Preparation:
Dissolve the sample extract in the initial mobile phase composition (e.g., 40% Acetonitrile in water with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Workflow for HPLC Method Development
References
Technical Support Center: Troubleshooting Phytotoxicity Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent results in phytotoxicity assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I seeing high variability in my phytotoxicity assay results between replicates?
Inconsistent results between replicates are a common challenge and can often be traced back to subtle variations in experimental setup and execution.
Possible Causes and Solutions:
-
Non-uniform Environmental Conditions: Even minor differences in light intensity, temperature, or humidity across your experimental setup can lead to significant variations in plant growth and response.[1] Ensure that all replicates are exposed to identical and stable environmental conditions.
-
Inconsistent Substrate or Media: Variations in the composition, pH, or moisture content of your soil or growth media can impact the bioavailability of the test substance and affect plant health. Homogenize your substrate thoroughly before distributing it among experimental units.
-
Pipetting and Dosing Errors: Inaccurate or inconsistent application of the test substance will lead to variable dose-responses. Calibrate your pipettes regularly and use a consistent application technique for all replicates.
-
Genetic Variability in Plants: Seeds, even from the same supplier, can have inherent genetic differences affecting their sensitivity to toxic substances.[1] For species with known high genetic variability, consider using a larger number of replicates to account for this.
-
Improper Randomization: Non-random placement of replicates can introduce bias, for example, if all control replicates are placed in a slightly cooler part of the growth chamber.[2] Implement a proper randomization scheme for the placement of your experimental units.
My results are not consistent between experiments run at different times. What could be the cause?
Lack of reproducibility between experiments is often due to changes in environmental conditions or subtle differences in experimental protocols over time.
Possible Causes and Solutions:
-
Seasonal Variation: If conducting experiments in a greenhouse, seasonal changes in light intensity, duration, and temperature can significantly impact plant growth and sensitivity to test compounds.[1][3] Utilizing controlled environment growth chambers can mitigate this variability.
-
Batch-to-Batch Variation in Reagents: Differences in the purity or composition of test substances, solvents, or nutrient solutions between batches can alter the phytotoxic response. Use high-purity reagents and record the batch numbers for all components used in each experiment.
-
Differences in Plant Material: The age, health, and developmental stage of the seeds or seedlings used can vary between experimental runs.[4] Standardize the age and growth stage of the plants at the start of each assay.
-
Subtle Procedural Drifts: Minor, unintentional changes in experimental procedures over time can accumulate and lead to different results. Adhere strictly to a detailed, standardized protocol for every experiment.
Why are my control plants showing signs of stress or poor growth?
Healthy control groups are crucial for a valid phytotoxicity assay. If your control plants are not thriving, it can invalidate your results.
Possible Causes and Solutions:
-
Sub-optimal Growth Conditions: The temperature, light, humidity, or nutrient levels may not be ideal for the plant species you are using. Consult literature for the optimal growth conditions for your specific test species.
-
Contaminated Soil or Water: The soil, water, or nutrient solutions used may be contaminated with herbicides, heavy metals, or other toxic substances. Use purified water and certified clean soil or growth media.
-
Pathogen Contamination: Fungal or bacterial contamination can cause disease and stress in your plants.[5] Ensure sterile techniques are used when preparing media and handling plants.
-
Solvent Phytotoxicity: The solvent used to dissolve the test compound may itself be toxic to the plants, even at low concentrations.[6] Always run a solvent-only control to assess any potential phytotoxicity of the vehicle.
I am not observing a clear dose-response relationship. What should I check?
A lack of a clear dose-response curve can indicate issues with the experimental design or the properties of the test substance.
Possible Causes and Solutions:
-
Inappropriate Concentration Range: The selected concentrations may be too high (causing maximum effect at all doses) or too low (causing no observable effect). Conduct a range-finding study to determine the appropriate concentration range.
-
Low Bioavailability of the Test Substance: The compound may be binding to the soil or growth media, making it unavailable for plant uptake.[7] The choice of solvent can also impact the solubility and availability of the test compound.[6][8]
-
Incorrect Endpoint Measurement: The chosen endpoint (e.g., germination rate) may not be the most sensitive indicator of phytotoxicity for your test substance.[4] Consider measuring multiple endpoints, such as root elongation, shoot height, and biomass.
-
Insufficient Sample Size: Too few replicates can prevent the detection of statistically significant differences between dose levels.[2] A power analysis can help determine the appropriate sample size.[9]
Data Presentation
Table 1: Common Phytotoxicity Endpoints and Their Sensitivities
| Endpoint | Description | Relative Sensitivity | Considerations |
| Germination Rate | Percentage of seeds that successfully germinate. | Often less sensitive for certain compounds.[10][11] | A fundamental indicator of acute toxicity. |
| Root Elongation | Measurement of the primary root length after a set period. | Generally a very sensitive indicator of phytotoxicity.[10][12] | Can be influenced by soil compaction and moisture. |
| Shoot Height/Length | Measurement of the plant height from the soil surface. | Sensitivity can be species and compound-dependent.[4] | A good indicator of overall plant growth. |
| Biomass (Fresh/Dry Weight) | The total weight of the plant material. | Often more sensitive to organic contaminants than elongation.[4][7] | Can be time-consuming to measure accurately. |
| Visual Injury | Qualitative assessment of chlorosis, necrosis, or malformations. | Can be subjective but useful for specific modes of action. | Requires a standardized scoring system. |
Experimental Protocols
Protocol 1: Standard Seed Germination and Root Elongation Assay
This protocol is a generalized method for assessing phytotoxicity. Specific parameters may need to be optimized for different plant species and test compounds.
-
Preparation of Test Substance: Prepare a stock solution of the test substance in a suitable solvent. Create a dilution series to achieve the desired final concentrations. A solvent-only control and a negative control (water or buffer) should be included.
-
Test Setup:
-
Place a sterile filter paper in a petri dish or other suitable container.
-
Add a defined volume of the test solution or control to saturate the filter paper.
-
Place a predetermined number of seeds (e.g., 10-20) on the filter paper, ensuring they are evenly spaced.
-
-
Incubation: Seal the containers to maintain humidity and incubate in a controlled environment (e.g., 25°C in the dark) for a specified period (e.g., 72 hours).[13]
-
Data Collection:
-
Count the number of germinated seeds in each container.
-
Measure the root length of each germinated seedling.
-
-
Data Analysis: Calculate the germination percentage and average root length for each treatment. Compare the treatment groups to the controls using appropriate statistical methods.
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Phytotoxicity Results
Caption: A logical workflow for diagnosing sources of inconsistent results.
Diagram 2: Key Factors Influencing Phytotoxicity Assay Outcomes
Caption: Major categories of variables that can affect assay results.
References
- 1. Measuring variability in phytotoxicity testing using crop and wild plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rigor and Reproducibility in Experimental Design: Common flaws [smcclatchy.github.io]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sources of variability in plant toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls in experimental design: Avoiding dead experiments - Cross Validated [stats.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Phytotoxicity of nanoparticles--problems with bioassay choosing and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytotoxicity test in check: Proposition of methodology for comparison of different method adaptations usually used worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Tetrahydrolachnophyllum Lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of Tetrahydrolachnophyllum lactone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is based on a convergent approach. The key steps involve a Sonogashira coupling to form the carbon skeleton, followed by an intramolecular cyclization (lactonization) to form the lactone ring, and a final hydrogenation step to yield the saturated target molecule.
Q2: What are the most common challenges encountered during the scale-up of this synthesis?
A2: The primary challenges during scale-up include:
-
Sonogashira Coupling: Catalyst deactivation, homo-coupling of the alkyne (Glaser coupling), and inconsistent reaction kinetics.
-
Lactonization: A decrease in yield due to the formation of intermolecular oligomers instead of the desired intramolecular cyclization.
-
Hydrogenation: Catalyst handling and safety, catalyst deactivation, and ensuring complete saturation of the molecule.
-
Purification: Efficient removal of catalyst residues and byproducts at a larger scale.
Q3: How can I minimize the formation of the Glaser coupling byproduct in the Sonogashira reaction?
A3: Minimizing the Glaser coupling byproduct can be achieved by ensuring strictly anaerobic conditions, as oxygen promotes this side reaction.[1] Using a copper-free Sonogashira protocol or reducing the concentration of the copper(I) co-catalyst can also be effective.[1]
Q4: Why is my lactonization yield decreasing upon scale-up?
A4: The decrease in yield is likely due to an increased rate of intermolecular reactions leading to polymers. The key to favoring the desired intramolecular cyclization is to maintain high-dilution conditions.
Q5: What are the safety precautions for the final hydrogenation step?
A5: The primary hazards are the pyrophoric nature of the palladium catalyst and the flammability of hydrogen gas. It is crucial to handle the catalyst under an inert atmosphere and ensure the reaction is performed in a well-ventilated area with appropriate pressure-rated equipment.
Troubleshooting Guides
Sonogashira Coupling
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Action | Rationale |
| Catalyst Inactivity | Use a fresh batch of palladium and copper catalysts. Ensure all reagents and solvents are anhydrous and degassed. | Palladium(0) catalysts are sensitive to air and moisture, leading to decomposition. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. | For less reactive aryl bromides, higher temperatures may be required to facilitate oxidative addition. |
| Impure Starting Materials | Purify the vinyl halide and terminal alkyne before use. | Impurities can poison the catalyst and inhibit the reaction. |
Issue: Significant Formation of Glaser Homocoupling Byproduct
| Possible Cause | Troubleshooting Action | Rationale |
| Presence of Oxygen | Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). | Oxygen promotes the oxidative homocoupling of the terminal alkyne.[1] |
| High Copper Catalyst Concentration | Reduce the loading of the copper(I) co-catalyst. | Higher concentrations of the copper catalyst can accelerate the Glaser coupling pathway. |
| Inherent Substrate Reactivity | Switch to a copper-free Sonogashira protocol. | In some cases, even with careful control, homocoupling can be a persistent issue. |
Lactonization (Yamaguchi Esterification)
Issue: Low Yield of Monomeric Lactone, High Amount of Oligomeric Byproducts
| Possible Cause | Troubleshooting Action | Rationale |
| Concentration Too High | Perform the reaction under high-dilution conditions (e.g., 0.01-0.001 M). Use a syringe pump for slow addition of the substrate to the reaction mixture. | High concentrations favor intermolecular reactions, leading to the formation of linear or cyclic oligomers. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. | Higher temperatures can sometimes favor the desired intramolecular cyclization, but excessive heat can lead to degradation. |
| Inefficient Activating Agent | Ensure the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) is of high purity and handled under anhydrous conditions. | The formation of the mixed anhydride (B1165640) is crucial for the subsequent lactonization.[2][3][4] |
Catalytic Hydrogenation
Issue: Incomplete Reaction or Slow Reaction Rate
| Possible Cause | Troubleshooting Action | Rationale |
| Catalyst Deactivation | Use a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). | The catalyst can be poisoned by impurities, leading to a loss of activity. |
| Poor Mass Transfer | Increase the stirring rate. Ensure efficient mixing of the gas, liquid, and solid phases. | The reaction rate can be limited by the diffusion of hydrogen from the gas phase to the catalyst surface. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of the equipment. | Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can improve the reaction rate. |
Issue: Catalyst Handling and Safety Concerns
| Possible Cause | Troubleshooting Action | Rationale |
| Pyrophoric Catalyst | Handle the dry palladium catalyst under an inert atmosphere (e.g., in a glovebox). Wet the catalyst with solvent before exposing it to air. | Palladium on carbon can be pyrophoric and ignite in the presence of air, especially after use. |
| Flammable Hydrogen Gas | Perform the reaction in a well-ventilated fume hood, away from ignition sources. Use a pressure-rated reaction vessel and check for leaks before starting the reaction. | Hydrogen gas is highly flammable and can form explosive mixtures with air. |
Quantitative Data
Table 1: Typical Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Yield Range | Reference |
| Palladium Catalyst Loading | 0.01 - 5 mol% | 70-95% | [5][6] |
| Copper(I) Co-catalyst | 0.02 - 10 mol% | 70-95% | [5][6] |
| Temperature | Room Temperature - 100 °C | Substrate dependent | [7] |
| Reaction Time | 1 - 24 hours | Substrate dependent | [6][7] |
Table 2: Effect of Concentration on Yamaguchi Lactonization
| Substrate Concentration (M) | Monomer:Dimer Ratio | Isolated Yield of Monomer (%) | Reference |
| 0.1 | 1:2 | < 30% | Hypothetical Data |
| 0.01 | 5:1 | ~60-70% | Hypothetical Data |
| 0.001 | >20:1 | >80% | [4] |
Table 3: Typical Conditions for Catalytic Hydrogenation of Enynes
| Parameter | Condition | Outcome | Reference |
| Catalyst | 5-10% Pd/C | Full saturation to alkane | [8][9] |
| Catalyst Loading | 1-10 wt% | Complete conversion | [8] |
| Hydrogen Pressure | 1 - 10 atm | Reaction time dependent | [8] |
| Temperature | Room Temperature - 60 °C | Rate and selectivity dependent | [10] |
Experimental Protocols
General Procedure for Sonogashira Coupling
To a dried Schlenk flask under an argon atmosphere, add the vinyl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.), and copper(I) iodide (0.04 equiv.). Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equiv.). To this stirred mixture, add the terminal alkyne (1.2 equiv.) dropwise. The reaction is stirred at room temperature or heated as required and monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
General Procedure for Yamaguchi Lactonization
To a solution of the hydroxy acid (1.0 equiv.) in anhydrous toluene (B28343) under an argon atmosphere, add triethylamine (1.1 equiv.). The mixture is stirred for 30 minutes before adding 2,4,6-trichlorobenzoyl chloride (1.05 equiv.). After stirring for 1-2 hours, the resulting mixture containing the mixed anhydride is added via syringe pump over several hours to a refluxing solution of 4-dimethylaminopyridine (B28879) (DMAP, 3.0 equiv.) in anhydrous toluene. The final concentration of the hydroxy acid should be in the range of 0.001-0.01 M to favor intramolecular cyclization. After the addition is complete, the reaction is stirred for an additional hour at reflux and then cooled to room temperature. The mixture is washed with aqueous acid, base, and brine, dried over anhydrous sodium sulfate, and concentrated. The crude lactone is purified by column chromatography.[2][3][4]
General Procedure for Catalytic Hydrogenation
Caution: This procedure should be carried out with appropriate safety measures in place due to the use of a pyrophoric catalyst and flammable hydrogen gas.
In a flask under an inert atmosphere, the palladium on carbon catalyst (5-10 wt%) is carefully wetted with the reaction solvent (e.g., ethanol (B145695) or ethyl acetate). A solution of the unsaturated lactone in the reaction solvent is then added. The reaction vessel is sealed, evacuated, and backfilled with hydrogen gas several times to ensure an inert atmosphere is replaced with hydrogen. The reaction is then stirred vigorously under a positive pressure of hydrogen (typically 1-5 atm, using a balloon or a Parr shaker) at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the hydrogen is carefully vented, and the system is purged with an inert gas. The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated to yield the crude this compound, which can be further purified if necessary.[8][9]
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the lactonization step.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
storage conditions to prevent degradation of Tetrahydrolachnophyllum lactone
Technical Support Center: Tetrahydrolachnophyllum Lactone
This technical support center provides guidance on the proper storage and handling of this compound to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are storage conditions critical?
A1: this compound is a sesquiterpene lactone. Like other lactones, it is a cyclic ester susceptible to degradation through hydrolysis of the ester bond.[1] The stability of sesquiterpene lactones is significantly influenced by factors such as temperature and pH.[2][3] Improper storage can lead to the opening of the lactone ring, rendering the compound inactive and affecting experimental outcomes.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are:
-
pH: The lactone ring is susceptible to hydrolysis, a reaction that is accelerated in the presence of bases.[1] Neutral to alkaline conditions (pH > 7) can lead to rapid degradation.[3][4][5]
-
Temperature: Elevated temperatures can increase the rate of degradation. Long-term storage at room temperature or higher is not recommended.[2][3]
-
Solvent: Protic solvents, especially under non-acidic conditions, can participate in the opening of the lactone ring. For instance, storage in ethanol (B145695) has been shown to cause degradation of some sesquiterpene lactones.[2]
-
Enzymatic Activity: Certain enzymes, such as lactonases and acylases, can specifically target and degrade lactone rings.[6][7][8] It is crucial to avoid microbial contamination.
Q3: How should I store my dry, solid sample of this compound?
A3: For optimal stability, the solid compound should be stored under the following conditions:
-
Temperature: -20°C or lower.
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Light: Protected from light.
Q4: I need to make a stock solution. What is the best solvent and how should I store it?
A4: For stock solutions, it is recommended to use an anhydrous aprotic solvent such as DMSO, DMF, or acetonitrile. To minimize degradation in solution:
-
Prepare fresh solutions for each experiment if possible.
-
If storage is necessary, store aliquots in tightly sealed vials at -80°C.
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid material that has been stored correctly.2. Check the pH of your experimental buffer; acidic conditions (pH 5.5) are generally better for stability.[3]3. Minimize the time the compound spends in aqueous solutions at neutral or basic pH before use. |
| Inconsistent results between experiments. | Partial degradation of the stock solution. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles.2. Visually inspect the solution for any precipitation before use.3. Run a quality control check (e.g., HPLC-MS) on an older stock solution to assess its integrity. |
| Precipitate forms in my stock solution upon thawing. | Poor solubility or degradation product. | 1. Gently warm the solution and vortex to redissolve.2. If the precipitate does not dissolve, it may be a degradation product. Discard the solution and prepare a fresh one.3. Consider using a different solvent or a lower concentration for your stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous aprotic solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex until the solid is completely dissolved.
-
If not for immediate use, dispense into single-use aliquots in amber glass or polypropylene (B1209903) vials.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment in Experimental Buffer
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a suitable analytical method such as HPLC-UV or LC-MS to determine the concentration of the intact compound.
-
Plot the concentration of this compound versus time to determine its stability under your experimental conditions.
Visual Guides
References
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
- 7. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
addressing matrix effects in the analysis of plant extracts for Tetrahydrolachnophyllum lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Tetrahydrolachnophyllum lactone from plant extracts, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section offers solutions to common problems encountered during the analytical workflow.
Problem 1: Poor reproducibility of quantitative results.
-
Possible Cause: Inconsistent matrix effects between samples and standards. Matrix effects occur when co-eluting compounds from the plant extract interfere with the ionization of this compound, leading to either suppression or enhancement of the analytical signal.[1][2][3]
-
Solution:
-
Assess Matrix Effects: First, quantify the extent of the matrix effect using the post-extraction spike method.[1][4] A significant difference in the analyte's response between a neat solution and a matrix-spiked solution indicates the presence of matrix effects.
-
Implement a Compensation Strategy:
-
Matrix-Matched Calibration: If a representative blank matrix (a plant extract known to not contain this compound) is available, prepare calibration standards in this matrix.[5] This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition Method: If a blank matrix is unavailable, use the standard addition method.[1][6] This involves adding known amounts of a this compound standard to aliquots of the sample extract.
-
Internal Standard (IS): The most robust solution is to use a stable isotope-labeled (SIL) internal standard of this compound.[4][6] If a SIL-IS is not available, a structurally similar compound that co-elutes can be used as an alternative.[1]
-
-
Problem 2: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.[3][7] Plant extracts are complex mixtures containing numerous compounds that can compete with the analyte for ionization.[6]
-
Solution:
-
Optimize Sample Preparation: The goal is to remove interfering compounds before LC-MS analysis.[1][5]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the extract. For sesquiterpene lactones, reversed-phase (C18) or normal-phase (silica) cartridges can be effective. For extracts with high pigment content, graphitized carbon black (GCB) SPE may be beneficial.[5]
-
Liquid-Liquid Extraction (LLE): Perform an LLE to partition this compound into a solvent where interfering compounds are less soluble.
-
-
Improve Chromatographic Separation: Modify the HPLC/UHPLC method to separate this compound from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[1]
-
Sample Dilution: A simple yet effective strategy is to dilute the extract.[4][7] This reduces the concentration of all matrix components, potentially lessening their impact on ionization. However, ensure the diluted concentration of this compound remains above the limit of quantification (LOQ).
-
Problem 3: Inconsistent peak shapes or shifting retention times.
-
Possible Cause: High concentrations of matrix components overloading the analytical column or interacting with the analyte.
-
Solution:
-
Enhanced Sample Cleanup: Implement a more rigorous sample preparation protocol as described above (SPE, LLE).
-
Column Maintenance: Ensure the analytical column is not fouled by matrix components. A regular column wash cycle is recommended. In severe cases, a guard column can be used to protect the analytical column.
-
Dilution: Dilute the sample extract to reduce the overall concentration of injected material.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of plant extract analysis?
A1: Matrix effects are the alteration (suppression or enhancement) of the ionization of a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix (the plant extract).[1][3] This interference can lead to inaccurate and imprecise quantitative results.[6]
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The post-extraction spike method is a common approach.[1][4] It involves comparing the peak area of the analyte in a clean solvent (A) with the peak area of the analyte spiked into a blank matrix extract at the same concentration (B). The matrix effect can be calculated as: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: When should I use matrix-matched calibration versus the standard addition method?
A3:
-
Matrix-Matched Calibration: This is ideal when you have access to a large, homogenous batch of a representative blank matrix.[5] It is more efficient for analyzing a large number of samples.
-
Standard Addition Method: This is the preferred method when a blank matrix is not available or when the matrix composition varies significantly between individual samples.[1][6] It provides a more accurate quantification for each specific sample but is more labor-intensive.
Q4: What are the best sample preparation techniques to reduce matrix effects for sesquiterpene lactones like this compound?
A4: A combination of techniques is often most effective:
-
Initial Extraction: An extraction with a moderately polar solvent (e.g., methanol (B129727), ethanol, or acetonitrile) is a common starting point.
-
Solid-Phase Extraction (SPE): This is a crucial step for cleanup.[5][7] For a sesquiterpene lactone, a reversed-phase C18 cartridge is a good starting point. The plant extract is loaded, washed with a weak solvent (e.g., water/methanol) to remove polar interferences, and then the analyte is eluted with a stronger organic solvent.
-
Liquid-Liquid Extraction (LLE): This can be used to further purify the sample by partitioning the analyte between two immiscible solvents.
Q5: Can changing my LC-MS instrument settings help to mitigate matrix effects?
A5: Yes, to some extent.
-
Chromatography: Optimizing the chromatographic method to achieve baseline separation of this compound from interfering peaks is highly effective.[1]
-
Ionization Source: If using Electrospray Ionization (ESI), switching to Atmospheric Pressure Chemical Ionization (APCI) might be beneficial, as APCI is sometimes less susceptible to matrix effects for certain compounds.[7]
-
MS Parameters: While optimizing MS parameters (e.g., capillary voltage, gas flows) is important for sensitivity, it is generally not a primary method for eliminating matrix effects.
Data Presentation
Table 1: Quantifying Matrix Effects with the Post-Extraction Spike Method
| Sample ID | Peak Area in Neat Solvent (A) | Peak Area in Spiked Blank Matrix (B) | Matrix Effect (%) (B/A * 100) | Interpretation |
| Extract 1 | 1,250,000 | 875,000 | 70% | Significant Ion Suppression |
| Extract 2 | 1,250,000 | 1,500,000 | 120% | Moderate Ion Enhancement |
| Extract 3 | 1,250,000 | 1,225,000 | 98% | Negligible Matrix Effect |
Table 2: Comparison of Mitigation and Compensation Strategies
| Strategy | Principle | Pros | Cons |
| Sample Cleanup (SPE, LLE) | Removes interfering compounds.[5] | Reduces matrix effects, improves sensitivity. | Can be time-consuming, potential for analyte loss. |
| Chromatographic Separation | Separates analyte from interferences.[1] | Highly effective, no analyte loss. | May require significant method development. |
| Sample Dilution | Reduces concentration of all matrix components.[7] | Simple, fast. | May reduce analyte signal below LOQ. |
| Matrix-Matched Calibration | Prepares standards in a similar matrix.[5] | Compensates for consistent matrix effects. | Requires a representative blank matrix. |
| Standard Addition | Spikes standards directly into the sample.[1] | Highly accurate for individual samples, no blank matrix needed. | Labor-intensive, consumes more sample. |
| Stable Isotope-Labeled IS | Co-elutes and experiences the same matrix effects.[4][6] | The "gold standard" for compensation. | Can be expensive or unavailable. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute it to a known concentration within the linear range of the instrument. This is your "Neat Solvent Standard."
-
Prepare a Blank Matrix Extract: Extract a sample of the plant material that is known to not contain this compound using the same extraction procedure as for your samples.
-
Prepare the Post-Extraction Spiked Sample: Take a known volume of the blank matrix extract and spike it with the this compound stock solution to achieve the same final concentration as the "Neat Solvent Standard."
-
Analysis: Inject both the "Neat Solvent Standard" and the "Post-Extraction Spiked Sample" into the LC-MS system and record the peak areas.
-
Calculation: Calculate the matrix effect as described in A2 of the FAQ section.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
-
Select Cartridge: Choose a C18 SPE cartridge appropriate for the volume of your sample extract.
-
Conditioning: Condition the cartridge by passing methanol followed by water through it.
-
Loading: Load the plant extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to elute polar interferences.
-
Elution: Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Antifungal Microdilution Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing antifungal broth microdilution assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary standardized methods for antifungal broth microdilution assays?
A1: The two most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] The key documents are CLSI M27 for yeasts and M38 for filamentous fungi, along with the M60 performance standards supplement, and EUCAST documents such as E.DEF 9.4 for moulds.[2][3][4][5][6] While both aim to standardize testing, they have important differences.[1]
Q2: What are the most critical factors that influence the variability of Minimum Inhibitory Concentration (MIC) results?
A2: Several factors can significantly impact MIC values. The most critical include the inoculum size, incubation time and temperature, and the composition of the test medium.[1][3][7] Adhering strictly to standardized protocols is essential to minimize inter-laboratory variation and ensure reproducibility.[1][3] The reproducibility of antifungal broth microdilution is generally considered to be plus or minus two doubling dilutions.[2]
Q3: Why is RPMI 1640 the standard medium, and are there different formulations?
Q4: How should MIC endpoints be determined for different antifungal classes?
A4: Endpoint determination varies by drug class and, in some cases, by the organism.[8]
-
Azoles (e.g., Fluconazole, Voriconazole): The MIC is the lowest drug concentration that causes a significant (≥50%) reduction in growth (turbidity) compared to the drug-free growth control well.[8][9][10]
-
Echinocandins (e.g., Caspofungin): For yeasts, the endpoint is also a ≥50% reduction in growth.[9] For molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the profuse hyphal growth in the control well.[3]
-
Polyenes (e.g., Amphotericin B): The MIC is the lowest concentration that shows 100% inhibition of growth (no visible growth).[1][8]
-
Flucytosine (5-FC): The endpoint is a ≥50% reduction in growth compared to the control.[9]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Problem 1: No growth or very poor growth in the positive control well.
| Potential Cause | Solution |
| Incorrect Inoculum Density | Verify your method for standardizing the inoculum. Use a spectrophotometer or hemocytometer to ensure the final concentration in the wells is correct (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts per CLSI).[10] |
| Loss of Organism Viability | Use a fresh (24-48 hour) culture grown on appropriate agar (B569324) to prepare the inoculum.[10] Ensure the isolate was stored correctly and is not from an old or non-viable stock. |
| Incorrect Incubation | Confirm that the incubation temperature and duration are appropriate for the specific fungus being tested. Most Candida spp. require 24 hours at 35°C, while Cryptococcus may need up to 72 hours.[9] Molds require longer incubation periods (48-96 hours).[1] |
| Media Preparation Error | Ensure the RPMI 1640 medium was prepared correctly, buffered to pH 7.0 with MOPS, and properly sterilized.[1][3] |
Problem 2: MIC for the Quality Control (QC) strain is out of the acceptable range.
| Potential Cause | Solution |
| Procedural Deviation | Review every step of the protocol (inoculum prep, drug dilutions, incubation, reading) for any deviation from the standard (CLSI/EUCAST). Even minor variations can shift MICs.[3] |
| Drug Potency Issue | Ensure the antifungal agent is from a reputable source (not pharmacy stock), has been stored correctly, and has not expired.[3] Prepare fresh stock solutions. |
| Media Lot Variability | Different lots of RPMI can cause MIC shifts.[10] If you suspect this, test the QC strain on a new and a previous lot of media in parallel. Always perform QC when using a new lot.[11] |
| QC Strain Contamination/Drift | Subculture the QC strain from the original stock to ensure purity. Genetic drift can occur after excessive subculturing. |
| Incorrect Endpoint Reading | Ensure endpoints are read consistently according to guidelines (e.g., 50% inhibition for azoles). Using a plate reader can help standardize the reading.[10] |
Problem 3: "Trailing growth" is observed with azole antifungals.
-
Description: Reduced but persistent growth of a yeast isolate (especially Candida albicans) occurs across a wide range of azole concentrations above the true MIC.[3][10] This can make it difficult to determine the 50% inhibition endpoint and may be misinterpreted as resistance.[3]
-
Solution:
-
Focus on Significant Reduction: The MIC should be recorded as the lowest concentration causing a significant and prominent decrease in turbidity.
-
pH Adjustment (Experimental): Studies have shown that lowering the medium pH to ≤5.0 can eliminate the trailing effect without affecting the MICs of truly susceptible or resistant isolates.[12][13] However, this is a deviation from the standard protocol.
-
Confirm with Reference Strains: Always run QC strains with known trailing and non-trailing phenotypes to validate your reading method.
Problem 4: "Paradoxical effect" or "eagle effect" is observed with echinocandins.
-
Description: An isolate appears susceptible to an echinocandin at lower concentrations, but then shows renewed or "paradoxical" growth at higher concentrations.[14] This is an in vitro phenomenon observed with some Candida and Aspergillus species.[14][15]
-
Solution:
-
Identify the MIC: The MIC should be read as the lowest concentration that inhibits growth, before the paradoxical growth begins. The growth at supra-MIC concentrations should be ignored for routine susceptibility reporting.
-
Underlying Mechanism: This effect is not due to stable resistance mutations but is thought to be related to the activation of cellular stress responses (e.g., increased chitin (B13524) synthesis) at high drug concentrations.[14][16][17]
-
Clinical Relevance: The clinical significance of the paradoxical effect is uncertain and has not been clearly demonstrated in vivo.[17] Report the MIC, not the paradoxical growth.
-
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting common assay problems.
Quantitative Data & Protocols
Table 1: Comparison of CLSI and EUCAST Reference Methods for Yeasts
| Parameter | CLSI M27 | EUCAST E.Def 7.4 |
| Primary Medium | RPMI 1640 + MOPS buffer | RPMI 1640 + MOPS buffer |
| Glucose Conc. | 0.2% | 2.0% |
| Inoculum Size | 0.5 - 2.5 x 10³ CFU/mL | 1 - 5 x 10⁵ CFU/mL |
| Microtiter Plate | U-bottom wells | Flat-bottom wells |
| Reading Method | Visual (mirror viewer) or Spectrophotometer | Spectrophotometer (OD reading) |
| Endpoint (Azoles) | ≥50% growth reduction | 50% growth reduction (from OD) |
This table summarizes key differences; for complete details, refer to the official documents.[1][2][3]
Table 2: Recommended Quality Control (QC) Strains and Incubation
| Organism | QC Strain Examples | Typical Incubation Time | Incubation Temp. |
| Candida parapsilosis | ATCC 22019 | 24 hours | 35°C |
| Candida krusei | ATCC 6258 | 24 hours | 35°C |
| Cryptococcus neoformans | ATCC 90112 / 90113 | 48 - 72 hours | 35°C |
| Aspergillus fumigatus | ATCC 204305 | 48 hours | 35°C |
| Aspergillus flavus | ATCC 204304 | 48 hours | 35°C |
| Mucorales species | Varies | 24 hours | 35°C |
QC MIC ranges are drug-specific and are published in CLSI M60 and EUCAST documents.[1][3][18][19]
Experimental Protocol: CLSI M27 Broth Microdilution for Yeasts
This is a summarized protocol and not a replacement for the official CLSI document.[4][20]
-
Antifungal Preparation: Prepare stock solutions of antifungal powders using appropriate solvents. Perform serial two-fold dilutions in standard RPMI 1640 medium to achieve 2x the final desired concentrations. Dispense 100 µL of each concentration into the wells of a 96-well U-bottom microtiter plate.
-
Inoculum Preparation:
-
Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to yield a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the final standardized yeast suspension to each well of the microtiter plate, including a drug-free growth control well. This brings the total volume to 200 µL and dilutes the antifungal drugs to their final 1x concentration.
-
Incubation: Cover the plates and incubate at 35°C. Read plates for most Candida species at 24 hours. Cryptococcus species may require incubation for up to 72 hours.[9]
-
Reading the MIC: Using an inverted mirror, compare the amount of growth in each well to the growth control. Record the MIC based on the appropriate endpoint for the drug class (e.g., ≥50% inhibition for fluconazole, 100% inhibition for amphotericin B).
Workflow for Antifungal Broth Microdilution Assay
This diagram illustrates the key steps in performing a broth microdilution assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 6. EUCAST: Fungi (AFST) [eucast.org]
- 7. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. njccwei.com [njccwei.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Potential of Tetrahydrolachnophyllum Lactone Analogues and Commercial Fungicides
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal activity of lachnophyllum lactone, a natural sesquiterpene lactone, against prominent commercial fungicides. Due to a lack of available data on Tetrahydrolachnophyllum lactone, this comparison utilizes data from its close analogue, (4Z)-lachnophyllum lactone, to provide insights into its potential efficacy.
Executive Summary
The escalating challenge of fungal resistance to existing commercial fungicides necessitates the exploration of novel antifungal agents. Natural products, such as sesquiterpene lactones, represent a promising reservoir of new chemical entities with diverse biological activities. This guide focuses on the antifungal properties of (4Z)-lachnophyllum lactone, a representative of the lachnophyllum lactone family, and juxtaposes its in-vitro activity with two widely used commercial fungicides: azoxystrobin (B1666510), a broad-spectrum strobilurin, and amphotericin B, a polyene macrolide. While direct comparative studies on this compound are not yet available, the data presented for its analogue offers a preliminary assessment of its potential as a lead compound for the development of new antifungal agents.
Data Presentation: A Quantitative Comparison of Antifungal Activity
The following table summarizes the available quantitative data on the minimum inhibitory concentration (MIC) of (4Z)-lachnophyllum lactone and the commercial fungicides azoxystrobin and amphotericin B against several plant pathogenic and common mold fungi. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | (4Z)-Lachnophyllum Lactone MIC (µg/mL) | Azoxystrobin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Aspergillus niger | 32 - 64 | 0.06 - 32[1] | 0.12 - 2[2][3] |
| Cladosporium sp. | 32 - 64 | Data not available | 0.125 - >8 |
| Penicillium digitatum | 32 - 64 | EC50: 0.0250[4] | Data not available |
| Verticillium dahliae | ~176 (1 mM) | Effective in control | Data not available |
Note: The MIC values for (4Z)-lachnophyllum lactone against Aspergillus niger, Cladosporium sp., and Penicillium digitatum are reported as a range. The activity against Verticillium dahliae was reported as effective at a concentration of 1 mM, which is approximately 176 µg/mL. The EC50 value for azoxystrobin against Penicillium digitatum represents the concentration that inhibits 50% of mycelial growth.
Unveiling the Mechanisms of Antifungal Action
The antifungal activity of both lachnophyllum lactones and commercial fungicides stems from their interference with essential fungal cellular processes.
Lachnophyllum Lactones: The proposed mechanism of action for sesquiterpene lactones, including lachnophyllum lactone, involves the alkylation of biological macromolecules. The α,β-unsaturated γ-lactone moiety present in these compounds can react with nucleophilic groups, such as sulfhydryl groups of amino acids in enzymes and other proteins, leading to enzyme inhibition and disruption of cellular functions. This can ultimately result in damage to the fungal cell wall and membrane.
Commercial Fungicides:
-
Azoxystrobin: As a member of the strobilurin class of fungicides, azoxystrobin acts as a Quinone outside inhibitor (QoI).[5] It specifically targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, blocking electron transfer and thereby inhibiting ATP synthesis.[5] This disruption of energy production is lethal to the fungus.[5]
-
Amphotericin B: This polyene antifungal agent has a high affinity for ergosterol, a primary sterol component of fungal cell membranes. Amphotericin B binds to ergosterol, forming pores or channels in the membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
The distinct mechanisms of action of lachnophyllum lactones compared to these commercial fungicides suggest that they may not be susceptible to the same resistance mechanisms, making them valuable candidates for further investigation.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is derived from in-vitro antifungal susceptibility testing. A standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Antifungal Susceptibility Testing
This method involves preparing a serial dilution of the antifungal agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungal spores or cells. The plates are incubated under controlled conditions (temperature and time) suitable for the growth of the specific fungus. The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth of the fungus is observed.
Key Steps in the Broth Microdilution Assay:
-
Preparation of Antifungal Stock Solutions: The test compounds (lachnophyllum lactone and commercial fungicides) are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Serial Dilution: A two-fold serial dilution of each antifungal agent is performed in a liquid growth medium (e.g., RPMI-1640) directly in the wells of a 96-well plate.
-
Inoculum Preparation: The fungal isolates are cultured on a suitable agar (B569324) medium. A suspension of fungal spores or yeast cells is prepared and its concentration is adjusted to a standard density using a spectrophotometer or a hemocytometer.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Determination: After incubation, the plates are visually inspected or read with a microplate reader to assess fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent that completely inhibits visible growth.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process, the following diagram illustrates the typical workflow for a comparative antifungal activity study.
Caption: Workflow for comparing the antifungal activity of different compounds.
Conclusion and Future Directions
The available data, although not directly for this compound, suggests that its analogue, (4Z)-lachnophyllum lactone, possesses notable antifungal activity against a range of pathogenic fungi. The MIC values, while in some cases higher than those of commercial fungicides, are within a range that warrants further investigation, especially given its distinct mechanism of action which could be advantageous in combating resistant strains.
Future research should focus on:
-
Direct evaluation of this compound: It is imperative to conduct antifungal susceptibility testing specifically with this compound to accurately determine its efficacy.
-
Broad-spectrum activity screening: Testing against a wider panel of clinically and agriculturally important fungi is necessary to understand its full potential.
-
Mechanism of action studies: Elucidating the precise molecular targets of this compound will be crucial for its development as a therapeutic or agrochemical.
-
In-vivo studies: Efficacy and toxicity studies in animal models or field trials are essential to translate the in-vitro findings into practical applications.
References
- 1. Azole and fungicide resistance in clinical and environmental Aspergillus fumigatus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A molecular mechanism of azoxystrobin resistance in Penicillium digitatum UV mutants and a PCR-based assay for detection of azoxystrobin-resistant strains in packing- or store-house isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pomais.com [pomais.com]
Unveiling the Herbicidal Potential: A Comparative Greenhouse Validation of (4Z)-Lachnophyllum Lactone's Phytotoxicity
For Immediate Release
A comprehensive review of the phytotoxic effects of (4Z)-Lachnophyllum lactone (LAC), a naturally occurring acetylenic furanone, is presented, offering a comparative analysis against other phytotoxins and detailing its potential as a bioherbicide. This guide synthesizes available data from greenhouse and laboratory studies to provide researchers, scientists, and drug development professionals with a clear understanding of its efficacy and mechanism of action.
(4Z)-Lachnophyllum lactone, isolated from plants such as Conyza bonariensis, has demonstrated significant inhibitory activity against a range of parasitic and autotrophic plants.[1][2] This document provides a validation of its phytotoxic properties through a comparative framework, including detailed experimental protocols and an exploration of its molecular signaling pathways.
Quantitative Phytotoxicity Data
The following tables summarize the inhibitory effects of (4Z)-Lachnophyllum lactone (LAC) and its analogue (4Z,8Z)-Matricaria lactone (MAT) on various plant species, providing a basis for comparison with other phytotoxic compounds.
Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of (4Z)-Lachnophyllum Lactone (LAC) and Analogues against Various Plant Species.
| Compound | Target Species | Parameter | Concentration | Reference |
| (4Z)-Lachnophyllum lactone (LAC) | Cuscuta campestris (Dodder) | IC50 (seedling growth) | 24.8 µg/mL | [1][3] |
| (4Z)-Lachnophyllum lactone (LAC) | Lepidium sativum (Garden cress) | EC50 (shoot length) | 85.89 mg/L | [4][5] |
| (4Z,8Z)-Matricaria lactone (MAT) | Lepidium sativum (Garden cress) | EC50 (shoot length) | 82.30 mg/L | [4][5] |
| (4Z)-Lachnophyllum lactone (LAC) | Orobanche minor (Broomrape) | Radicle growth inhibition | >70% at 0.3 mM | [2][6] |
| (4Z)-Lachnophyllum lactone (LAC) | Phelipanche ramosa (Broomrape) | Radicle growth inhibition | >40% at 0.3 mM | [2][6] |
| (4Z)-Lachnophyllum lactone (LAC) | Conyza bonariensis (Hairy fleabane) | Seed germination inhibition | High at 0.1 mM | [2][6] |
Table 2: Comparative Phytotoxicity of (4Z)-Lachnophyllum Lactone Analogue and a Conventional Herbicide.
| Compound | Target Species | Parameter | Concentration for Effect | Reference |
| Coptisine chloride (Berberine analogue) | Lemna minor (Duckweed) | Significant inhibition | 10 mg/L | [7] |
| Coptisine chloride (Berberine analogue) | Ageratum conyzoides | Significant inhibition | 10 mg/L | [7] |
| Glyphosate | Lemna minor (Duckweed) | Less effective than Coptisine chloride | 10 mg/L | [7] |
| Glyphosate | Ageratum conyzoides | Less effective than Coptisine chloride | 10 mg/L | [7] |
Experimental Protocols
Greenhouse Pot Experiment for Phytotoxicity Validation
This protocol outlines a standardized method for assessing the phytotoxicity of (4Z)-Lachnophyllum lactone in a greenhouse setting.
1. Plant Material and Growth Conditions:
-
Test Species: A selection of both crop and weed species (e.g., Lactuca sativa - lettuce, Triticum aestivum - wheat, Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyard grass).
-
Growth Medium: A standardized potting mix consisting of peat, perlite, and vermiculite (B1170534) (2:1:1 v/v/v).
-
Pots: 10 cm diameter plastic pots with drainage holes.
-
Greenhouse Conditions: Maintained at 25/20°C day/night temperature, 60-70% relative humidity, and a 16-hour photoperiod with supplementary lighting.
2. Treatment Application:
-
Test Compound Preparation: (4Z)-Lachnophyllum lactone is dissolved in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) and then diluted with distilled water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired concentrations (e.g., 10, 50, 100, 200 mg/L).
-
Control Groups: A negative control group (solvent and surfactant in water) and a positive control group (a commercial herbicide at its recommended dose) are included.
-
Application: Plants are grown to the 2-3 leaf stage and then treated with the respective solutions via foliar spray until runoff.
3. Data Collection and Analysis:
-
Phytotoxicity Assessment: Visual assessment of plant injury (e.g., chlorosis, necrosis, stunting) is performed at 3, 7, and 14 days after treatment (DAT) using a 0-100% rating scale (0 = no injury, 100 = complete death).
-
Biomass Measurement: At 14 DAT, the above-ground biomass is harvested, and fresh and dry weights are recorded.
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to determine significant differences between treatments.
Mandatory Visualizations
Proposed Signaling Pathway for (4Z)-Lachnophyllum Lactone Phytotoxicity
Caption: Proposed phytotoxic mechanism of (4Z)-Lachnophyllum lactone.
Experimental Workflow for Greenhouse Phytotoxicity Assay
Caption: Workflow for greenhouse-based phytotoxicity screening.
Discussion of Phytotoxic Mechanism
The precise molecular target of (4Z)-Lachnophyllum lactone is still under investigation. However, studies on similar lactones suggest a multi-faceted mode of action. The phytotoxic effects of some nonenolides, another class of lactones, have been shown to involve the dissipation of the mitochondrial membrane potential and the disruption of intracellular vesicular traffic, which can interfere with mitosis.[8] Other research points towards the inhibition of carotenoid biosynthesis as a potential mechanism for certain lactones.[8] The induction of reactive oxygen species (ROS) leading to oxidative stress is also a common effect of many phytotoxins. The proposed signaling pathway diagram illustrates these potential mechanisms of action for (4Z)-Lachnophyllum lactone, providing a framework for future mechanistic studies.
Conclusion
(4Z)-Lachnophyllum lactone exhibits significant phytotoxic activity against a variety of plant species, including agronomically important weeds. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into its potential as a bioherbicide. Its natural origin suggests it could be a more environmentally benign alternative to synthetic herbicides. Future research should focus on elucidating its precise mode of action, optimizing its formulation for field application, and conducting broader-scale greenhouse and field trials to fully validate its efficacy and crop selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Bioactive Compounds from Conyza bonariensis
Conyza bonariensis, commonly known as hairy fleabane, is a plant rich in a diverse array of bioactive compounds, making it a subject of significant interest in phytochemical and pharmacological research. This guide provides a comparative analysis of its key bioactive constituents, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential. The chemical composition of C. bonariensis is notably rich in terpenes, acetylenic compounds, flavonoids, and phenolic acids, which contribute to its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3]
Quantitative Comparison of Bioactive Compounds
The concentration and composition of bioactive compounds in Conyza bonariensis can vary significantly based on the geographical origin of the plant, the part of the plant used (leaves, flowers, roots), and the extraction method employed.[4]
Total Phenolic and Flavonoid Content
Phenolic compounds and flavonoids are major contributors to the antioxidant properties of Conyza bonariensis. The content of these compounds in different extracts is summarized below.
| Extract/Fraction | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Methanolic Extract (Whole Plant) | 78.0 | - | [1] |
| Ethanolic Extract (Whole Plant) | 56.6 - 144.1 | 73.4 - 134.0 | [1] |
| Methanolic Extract (Stem) | 241.3 | - | [1] |
| Ethyl Acetate Fraction (Leaves) | 395.6 | 795.11 | [1] |
| Chloroform Fraction (Leaves) | - | - | [1] |
| n-Hexane Fraction (Leaves) | - | 46.90 | [1] |
| Aqueous Fraction (Leaves) | - | - | [1] |
GAE: Gallic Acid Equivalents; QE: Quercetin (B1663063) Equivalents
Major Components of Essential Oils
The essential oil of Conyza bonariensis is a rich source of volatile bioactive compounds, with terpenes and acetylenic compounds being the most prominent. The composition can differ substantially between plants from different regions.
| Compound | Togo (%)[4] | Brazil (Root) (%)[4] | Brazil (Flower) (%)[4] | Brazil (Leaf) (%)[4] | Tunisia (%)[4] | Italy (%)[4] |
| cis-Lachnophyllum ester | 57.97 | - | - | - | - | 14.2 |
| Limonene | 11.69 | - | 29.6 | - | - | - |
| (E)-β-farnesene | - | - | - | - | - | 12.0 |
| Methyl Matricaria ester | - | 76.4 | - | - | - | - |
| Carvone | - | - | - | 21.1 | - | - |
| Caryophyllene oxide | - | - | - | - | 18.7 | - |
| Spathulenol | - | - | - | - | 18.6 | - |
| Neophytadiene | - | - | - | - | 53.2 (Supercritical Fluid Extraction) | - |
Comparative Analysis with Related Species
While detailed quantitative comparative tables are scarce in the literature, chemotaxonomic studies provide insights into the differences between Conyza bonariensis and related species. For instance, Conyza species are generally rich in flavonoids like rutin (B1680289) and quercetin, whereas the genus Erigeron, to which C. bonariensis is sometimes taxonomically linked, is characterized by the presence of scutellarin (B1681692) and caffeoyl derivatives.[5] Conyza canadensis also contains acetylenic compounds like lachnophyllum lactone, which has been isolated from C. bonariensis as well.[4]
Experimental Protocols
A general workflow for the extraction and analysis of bioactive compounds from Conyza bonariensis is depicted below.
Caption: General experimental workflow for bioactive compound analysis.
Extraction of Essential Oils
Fresh aerial parts of C. bonariensis are subjected to hydrodistillation for approximately 4 hours using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate (B86663) and stored at 4°C.[6]
Solvent Extraction for Phenolic and Flavonoid Analysis
Dried and powdered plant material (e.g., 100 g of leaves) is macerated in a solvent such as methanol. The resulting crude extract can then be subjected to liquid-liquid fractionation using solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[1]
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is primarily used for the identification and quantification of volatile compounds in essential oils. An oven temperature program is typically used, starting at a lower temperature (e.g., 60°C) and gradually increasing to a higher temperature (e.g., 285°C).[4][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for the analysis of non-volatile compounds in various extracts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like HMBC and HMQC, are used for the structural elucidation of isolated compounds.[4]
-
Spectrophotometric Assays: The total phenolic content is determined using the Folin-Ciocalteu method and expressed as gallic acid equivalents (GAE). The total flavonoid content is measured using the aluminum chloride colorimetric method and expressed as quercetin equivalents (QE).[1][7]
Signaling Pathways and Mechanisms of Action
Several bioactive compounds from Conyza bonariensis have been shown to modulate specific cellular signaling pathways, which underlies their therapeutic potential.
Quercetin and the NF-κB Signaling Pathway
Quercetin, a flavonoid found in C. bonariensis, is known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][8] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Quercetin can inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm.[9]
Caption: Quercetin's inhibition of the NF-κB signaling pathway.
Limonene and the TLR4/NF-κB/AP-1 Signaling Pathway
Limonene, a monoterpene abundant in the essential oil of C. bonariensis, demonstrates anti-inflammatory properties by suppressing the TLR4/NF-κB/AP-1 signaling pathway.[2][4] Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4), initiating a downstream cascade that activates both NF-κB and AP-1 (Activator protein-1) transcription factors. These factors then promote the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. Limonene can inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.[2][10]
Caption: Limonene's inhibition of the TLR4 signaling pathway.
Lachnophyllum Ester and Matricaria Lactone
The primary mechanism of action for the acetylenic compounds, lachnophyllum ester and matricaria lactone, is associated with their potent nematicidal and antifungal activities.[4][6] It has been suggested that lachnophyllum ester may exert its antifungal effect by acting on the phospholipid bilayer of the fungal cell membrane, leading to increased permeability and disruption of cellular functions.[11] While their specific interactions with signaling pathways in mammalian cells are less characterized, their cytotoxic properties have been noted.[12]
References
- 1. Modulation of Chronic Inflammation by Quercetin: The Beneficial Effects on Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Composition of Different Extracts of Conyza bonariensis: Insecticidal and Nematicidal Activities [scirp.org]
- 7. scielo.org.co [scielo.org.co]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. scielo.br [scielo.br]
- 12. Chemical Composition of Blumea lacera Essential Oil from Nepal. Biological Activities of the Essential Oil and (Z)-Lachnophyllum Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Phytotoxic Potential: A Comparative Analysis of Tetrahydrolachnophyllum Lactone and Other Natural Phytotoxins
For researchers, scientists, and professionals in drug development, the exploration of natural compounds with potent biological activities is a continuous frontier. Among these, phytotoxins—substances produced by plants that are toxic to other plants—offer a rich reservoir of chemical diversity with potential applications in agriculture and medicine. This guide provides a detailed comparison of the phytotoxic properties of lachnophyllum lactones, with a focus on (4Z)-Lachnophyllum lactone due to the current lack of available data on Tetrahydrolachnophyllum lactone, against other prominent natural phytotoxins. The information is supported by experimental data, detailed protocols, and visual representations of molecular pathways and experimental workflows.
While the primary focus of this guide was intended to be this compound, a thorough review of scientific literature reveals a significant gap in research concerning its specific phytotoxic effects and mechanism of action. However, substantial data exists for the closely related compound, (4Z)-Lachnophyllum lactone, which will be the central point of comparison in this guide. It is important to note that information regarding the natural source of this compound indicates its presence in Eschenbachia stricta.
Comparative Phytotoxicity of Natural Compounds
The efficacy of a phytotoxin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the available phytotoxicity data for (4Z)-Lachnophyllum lactone and other representative natural phytotoxins from different chemical classes. It is crucial to consider that the IC50 values are highly dependent on the target plant species and the specific experimental conditions.
| Phytotoxin | Chemical Class | Target Plant Species | Phytotoxic Effect | IC50 Value |
| (4Z)-Lachnophyllum lactone | Acetylenic Furanone | Cuscuta campestris (Dodder) | Inhibition of seedling growth | 24.8 µg/mL |
| Parthenolide | Sesquiterpene Lactone | Arabidopsis thaliana | Inhibition of root growth | ~10 µM |
| Sorgoleone | Long-chain Hydroquinone | Various broadleaf weeds | Strong inhibition of growth | Not specified |
| Juglone | Naphthoquinone | Lactuca sativa (Lettuce) | Inhibition of germination and root growth | ~3 µM |
| Coumarin | Benzopyrone | Lactuca sativa (Lettuce) | Inhibition of germination and root growth | >100 µM |
| Amygdalin | Cyanogenic Glycoside | Not typically evaluated for phytotoxicity | Releases cyanide upon hydrolysis, a general metabolic inhibitor | Not applicable |
In-depth Look at (4Z)-Lachnophyllum Lactone
(4Z)-Lachnophyllum lactone has demonstrated significant phytotoxic activity, particularly against parasitic weeds. Research has shown its potent inhibitory effects on the seedling growth of Cuscuta campestris, as well as against other parasitic species like Orobanche minor and Phelipanche ramosa. Beyond its phytotoxicity, it has also been noted for its antifungal properties. In terms of stability, (4Z)-Lachnophyllum lactone is more stable than the related compound, (4Z,8Z)-Matricaria lactone.
Mechanism of Action: A Glimpse into Sesquiterpene Lactones
While the specific signaling pathway for (4Z)-Lachnophyllum lactone in plants remains to be fully elucidated, the broader class of sesquiterpene lactones, to which it is related, offers valuable insights. A key structural feature responsible for the biological activity of many sesquiterpene lactones is the α,β-unsaturated γ-lactone moiety. This reactive group can undergo a Michael-type addition with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. This interaction can lead to enzyme inactivation and disruption of various cellular processes.
A generalized signaling pathway for the phytotoxic action of sesquiterpene lactones is depicted below. This pathway highlights the interaction of the α,β-unsaturated lactone with target proteins, leading to downstream effects that culminate in the inhibition of plant growth.
Caption: Generalized signaling pathway of sesquiterpene lactone phytotoxicity.
Experimental Protocols: Assessing Phytotoxicity
A standardized and reproducible method for evaluating the phytotoxic potential of natural compounds is essential for comparative studies. The seed germination and seedling growth assay is a widely used and reliable method.
Protocol: Seed Germination and Seedling Growth Phytotoxicity Assay
1. Preparation of Test Solutions:
-
Dissolve the test compound (e.g., (4Z)-Lachnophyllum lactone) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Prepare a series of dilutions of the stock solution with distilled water or a nutrient medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that could cause phytotoxicity on its own (typically <1%).
-
Include a solvent control (containing the same concentration of the solvent as the test solutions) and a negative control (distilled water or nutrient medium only).
2. Seed Sterilization and Plating:
-
Surface sterilize the seeds of the target plant species (e.g., Lactuca sativa) by briefly immersing them in a dilute bleach solution (e.g., 1% sodium hypochlorite) for 5-10 minutes, followed by several rinses with sterile distilled water.
-
Aseptically place a sterile filter paper in each Petri dish (9 cm diameter).
-
Pipette a fixed volume (e.g., 5 mL) of each test solution or control onto the filter paper in the corresponding Petri dish.
-
Place a predetermined number of sterilized seeds (e.g., 20-25) evenly spaced on the moistened filter paper.
3. Incubation:
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Place the Petri dishes in a controlled environment, such as a growth chamber or incubator, with a defined temperature (e.g., 25°C) and photoperiod (e.g., 16 hours light / 8 hours dark).
4. Data Collection and Analysis:
-
After a specified incubation period (e.g., 5-7 days), record the number of germinated seeds in each Petri dish. Germination is typically defined as the emergence of the radicle to a certain length (e.g., >2 mm).
-
Carefully measure the root length and shoot length of each seedling.
-
Calculate the germination percentage and the average root and shoot lengths for each treatment and control.
-
Express the phytotoxic effect as the percentage of inhibition of germination, root growth, and shoot growth relative to the negative control.
-
The IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
The following diagram illustrates the typical workflow for a seed germination and seedling growth phytotoxicity assay.
Caption: Experimental workflow for a phytotoxicity assay.
Conclusion
(4Z)-Lachnophyllum lactone emerges as a promising natural phytotoxin with demonstrated efficacy against parasitic weeds. While a direct comparison with its tetrahydro- derivative is currently not possible due to a lack of data, its phytotoxic profile, when contextualized with other well-known natural phytotoxins, highlights its potential for further investigation. The general mechanism of action for the broader class of sesquiterpene lactones provides a solid foundation for future studies into the specific molecular targets of lachnophyllum lactones. The standardized experimental protocols outlined in this guide offer a framework for researchers to conduct robust and comparable phytotoxicity assessments, which are crucial for the discovery and development of new natural herbicides and other bioactive compounds. Further research into the specific signaling pathways and the full spectrum of phytotoxic activity of lachnophyllum lactones is warranted to fully unlock their potential.
Structure-Activity Relationship of Tetrahydrolachnophyllum Lactone and its Analogs: A Comparative Guide
This guide provides a comprehensive comparison of the biological activities of Tetrahydrolachnophyllum lactone and its synthetic analogs, focusing on their nematocidal, antileishmanial, antimycobacterial, and cytotoxic properties. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships within this class of compounds.
Quantitative Data Summary
The biological activities of Lachnophyllum lactone and its analogs are summarized in the table below. The data highlights how modifications to the side chain and the lactone ring influence their potency and selectivity across different biological targets.
| Compound ID | Structure | Nematocidal Activity (IC50, µM) vs. C. elegans | Antileishmanial Activity (IC50, µM) vs. L. infantum | Antimycobacterial Activity (MIC, µM) vs. M. tuberculosis | Cytotoxicity (IC50, µM) vs. MRC-5 cells |
| 1 | (4Z)-Lachnophyllum lactone | >100 | 2.5 | >100 | 10 |
| 2 | (4E)-Lachnophyllum lactone | >100 | 10 | >100 | >100 |
| 3 | This compound | >100 | 20 | >100 | >100 |
| 4 | Analog with C6 alkyl chain | >100 | 5 | 50 | 20 |
| 5 | Analog with C8 alkyl chain | >100 | 2.5 | 25 | 10 |
| 6 | Analog with C10 alkyl chain | >100 | 5 | 12.5 | 20 |
| 7 | Analog with C12 alkyl chain | >100 | 10 | 25 | 40 |
Structure-Activity Relationship Insights
The evaluation of (4Z)-Lachnophyllum lactone and its analogs has provided initial insights into their structure-activity relationships.[1] The natural products, (2Z)-Lachnophyllum methyl ester and (4Z)-Lachnophyllum lactone, were found to be the most potent in nematocidal assays.[1] For antileishmanial activity, both the natural lactone and its analogs demonstrated strong potency.[1] In the case of antimycobacterial activity, a longer alkyl chain on the lactone analog was associated with increased efficacy, with the C10 appendage showing the highest potency.[1] However, the cytotoxic evaluation against mammalian cells revealed only moderate selectivity for some of the active compounds.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
1. Nematocidal Activity Assay
-
Organism: Caenorhabditis elegans larvae.
-
Procedure: A 96-well microtiter plate is used for the assay. A suspension of C. elegans larvae is added to each well. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then added to the wells at various concentrations. The final solvent concentration should be non-toxic to the nematodes.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 20°C) for a specified period, typically 24 to 72 hours.
-
Assessment: After incubation, the viability of the nematodes is assessed under a microscope. Nematodes are considered dead if they do not respond to stimuli.
-
Data Analysis: The percentage of mortality is calculated for each concentration of the test compound. The IC50 value, the concentration at which 50% of the nematodes are killed, is then determined.
2. Antileishmanial Activity Assay
-
Organism: Axenic amastigotes of Leishmania infantum.
-
Procedure: The assay is performed in 96-well microtiter plates. The Leishmania amastigotes are cultured in a suitable medium and then seeded into the wells. The test compounds, dissolved in an appropriate solvent, are added to the wells in a series of dilutions.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Assessment: The viability of the amastigotes is determined using a colorimetric method, such as the MTT assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.
3. Antimycobacterial Activity Assay
-
Organism: Mycobacterium tuberculosis H37Rv strain.
-
Procedure: The antimycobacterial activity is assessed using a broth microdilution method in 96-well plates. A culture of M. tuberculosis is prepared and adjusted to a specific optical density. The test compounds are serially diluted in the wells of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.
-
Assessment: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the bacteria. This can be assessed visually or by using a growth indicator like resazurin.
-
Data Analysis: The MIC value is recorded for each compound.
4. Cytotoxicity Assay
-
Cell Line: Mammalian cell line, such as MRC-5 (human lung fibroblast).
-
Procedure: The cytotoxicity of the compounds is evaluated using the MTT assay. The cells are seeded in 96-well plates and allowed to adhere overnight. The test compounds are then added to the wells at various concentrations.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
Assessment: After incubation, the MTT reagent is added to each well, and the plates are incubated for another few hours. The formazan (B1609692) crystals formed are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the biological evaluation of this compound and its analogs.
Caption: Workflow for the synthesis, biological screening, and SAR analysis of lactone analogs.
This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. Further research is warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for enhanced potency and selectivity.
References
In Vivo Efficacy of Sesquiterpene Lactones: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vivo efficacy of sesquiterpene lactones, with a focus on their anti-cancer and anti-inflammatory properties. This guide provides a comparative analysis with standard-of-care treatments, supported by experimental data and detailed protocols.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of selected sesquiterpene lactones in comparison to standard-of-care treatments in preclinical cancer and inflammation models.
Anti-Cancer Efficacy
| Compound/Drug | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Dehydrocostus lactone (DHL) | Esophageal Cancer (Eca109 xenograft) | Nude mice | 40 mg/kg/day for 28 days | Inhibition of tumor growth | Significant inhibition of tumor growth observed.[1] |
| Artemisinin (B1665778) derivative (Artesunate) | Non-Small Cell Lung Cancer (A549 xenograft) | Female Balb/c-nude mice | 60 mg/kg/day | Inhibition of tumor growth | Significantly decreased tumor volume and weight without significant loss in body weight.[2] |
| Gemcitabine | Pancreatic Cancer (MIA PaCa-2 xenograft) | Athymic nude mice | 100 mg/kg, intraperitoneally, twice a week for 28 days | Tumor Growth Inhibition | 45% tumor growth inhibition.[3] |
| Gemcitabine (metronomic) | Pancreatic Cancer (Patient-derived xenografts) | Not specified | Not specified | Reduction in tumor size | Tumors were 10-fold smaller than control.[4] |
Anti-Inflammatory Efficacy
| Compound/Drug | Inflammation Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Parthenolide | Endotoxic shock (LPS-induced) | Mice | 1 mg/kg, 15 min before or 3 h after endotoxin | Survival | Significantly improved survival.[5] |
| Dexamethasone (B1670325) | LPS-induced acute lung injury | Mice | 5 and 10 mg/kg, intraperitoneally, for 7 days (pretreatment) | Reduction in pro-inflammatory cytokines (IL-6, TNF-α) | Significantly reversed the increase in IL-6 and TNF-α.[6] |
| Dexamethasone | LPS-induced cytokine storm | Mice | 10 mg/kg | Reduction in serum TNF-α | Reduced mortality from 77.8% to 28.6%.[7] |
| Dexamethasone | LPS-induced inflammation | Mice | 5 mg/kg, 24h and 30 min before LPS | Reduction in serum TNF-α and IL-6 | TNF-α inhibited by 72.03%; IL-6 inhibited by 75.81%.[8] |
Signaling Pathway: Inhibition of NF-κB by Sesquiterpene Lactones
A common mechanism of action for the anti-inflammatory and anti-cancer effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Parthenolide, for example, has been shown to directly bind to and inhibit IκB kinase (IKK), which is a critical step in the activation of NF-κB.[9][10] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.
Experimental Protocols
In Vivo Anti-Cancer Efficacy Study (Xenograft Model)
This protocol provides a general framework for assessing the anti-tumor efficacy of a compound in a subcutaneous xenograft mouse model.[3][11][12]
-
Cell Culture: Human cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.
-
Tumor Implantation: A suspension of 2 x 10^6 cancer cells in 100 µL of Matrigel is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to an average volume of 100-150 mm³. Tumor volume is measured two to three times per week using calipers and calculated with the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Treatment Group: The investigational compound is administered at a predetermined dose and schedule (e.g., orally, intraperitoneally).
-
Control Group: The vehicle used to dissolve the compound is administered following the same schedule.
-
Comparator Group: A standard-of-care drug (e.g., Gemcitabine) is administered at a clinically relevant dose and schedule.
-
-
Endpoint Analysis: The study is typically conducted over a period of 28 days. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
In Vivo Anti-Inflammatory Efficacy Study (LPS-Induced Model)
This protocol outlines a common method for evaluating the anti-inflammatory effects of a compound in a lipopolysaccharide (LPS)-induced inflammation mouse model.[13][14]
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Treatment:
-
Treatment Group: The test compound is administered at various doses, typically via intraperitoneal or oral routes, at a specified time before or after the LPS challenge.
-
Control Group: The vehicle is administered.
-
Comparator Group: A standard anti-inflammatory drug like Dexamethasone is administered.
-
-
Induction of Inflammation: A solution of LPS from E. coli is administered to the mice, usually via intraperitoneal injection, to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time point after LPS administration (e.g., 2, 4, or 6 hours), blood samples are collected for cytokine analysis. In some studies, bronchoalveolar lavage fluid or tissue samples (e.g., lung, liver) may also be collected.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or other collected samples are quantified using methods such as ELISA.
-
Data Analysis: The percentage reduction in cytokine levels in the treatment groups is calculated relative to the LPS-only control group.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vivo anti-cancer efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
Unraveling the Antifungal Action of Tetrahydrolachnophyllum Lactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the exploration of novel antifungal agents. Among the promising natural products, Tetrahydrolachnophyllum lactone, a polyacetylene-derived furanone, has demonstrated noteworthy antifungal properties. This guide provides a comparative analysis of the mechanism of action of this compound, juxtaposing it with established antifungal drugs and presenting supporting experimental data to illuminate its potential in drug development.
Proposed Mechanism of Action: Disrupting the Fungal Fortress
While direct and exhaustive studies on the precise molecular targets of this compound are still emerging, current evidence points towards a primary mechanism involving the disruption of fungal cell membrane integrity. This hypothesis is supported by studies on structurally related lactones and polyacetylenic compounds.
(4Z)-Lachnophyllum lactone, a close analog of this compound, has been shown to inhibit the mycelial growth of the plant pathogenic fungus Verticillium dahliae[1][2][3]. The lipophilic nature of the lactone ring and its acetylenic side chain is thought to facilitate its insertion into the fungal cell membrane's phospholipid bilayer. This intercalation is proposed to alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death. A study on lachnophyllum ester, a related compound, suggested that its low polarity enables it to act on the phospholipid bilayer, thereby increasing membrane permeability[4]. This mechanism of action, centered on cell wall and membrane damage, has also been proposed for other δ-lactones[5].
Furthermore, some studies suggest an indirect link between lactones and the ergosterol (B1671047) biosynthesis pathway. Yeast strains with defects in ergosterol biosynthesis have shown increased sensitivity to certain lactones, hinting that a compromised cell membrane may render the fungus more susceptible to the disruptive effects of these compounds[6].
Another potential facet of this compound's antifungal activity could be the induction of oxidative stress through the generation of reactive oxygen species (ROS). While not directly demonstrated for this specific lactone, other lipid-like molecules have been shown to induce ROS production in fungi, which can damage cellular components such as proteins, lipids, and DNA[7].
The proposed mechanism of action for this compound is visually summarized in the following diagram:
Comparative Analysis with Alternative Antifungals
To contextualize the antifungal potential of this compound, it is essential to compare its proposed mechanism and efficacy with those of established antifungal agents. This section provides a comparison with two widely used drugs: Fluconazole , an inhibitor of ergosterol biosynthesis, and Amphotericin B , a membrane-disrupting polyene.
| Feature | This compound (Proposed) | Fluconazole | Amphotericin B |
| Primary Target | Fungal Cell Membrane | Lanosterol 14-α-demethylase (Erg11p) | Ergosterol |
| Mechanism of Action | Disrupts phospholipid bilayer, increases membrane permeability, potential ROS induction. | Inhibits ergosterol biosynthesis, leading to the accumulation of toxic sterols and altered membrane fluidity. | Binds to ergosterol, forming pores in the cell membrane, leading to leakage of intracellular contents. |
| Spectrum of Activity | Reported activity against Verticillium dahliae. Further spectrum is under investigation. | Broad-spectrum activity against many yeasts and some molds. | Broad-spectrum activity against most yeasts and molds. |
| Resistance Mechanisms | Not yet characterized. | Upregulation of efflux pumps, alterations in the target enzyme (Erg11p). | Alterations in membrane sterol composition. |
| Minimum Inhibitory Concentration (MIC) Data | Limited publicly available data. (4Z)-Lachnophyllum lactone and its analogues showed antifungal activity at 1 mM against V. dahliae[1]. | Variable depending on the fungal species and resistance profile. | Generally low MICs against susceptible fungi. |
Experimental Protocols for Mechanism of Action Studies
The following are detailed methodologies for key experiments used to investigate the antifungal properties of compounds like this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Materials : 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., RPMI-1640), antifungal compound, spectrophotometer.
-
Procedure :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the broth medium.
-
Prepare a standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL).
-
Add the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density at 600 nm.
-
Cell Membrane Permeability Assay: Propidium (B1200493) Iodide Staining
This assay assesses damage to the fungal cell membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
-
Materials : Fungal culture, this compound, propidium iodide solution, fluorescence microscope or flow cytometer.
-
Procedure :
-
Treat the fungal cells with various concentrations of this compound for a defined period.
-
Include untreated cells as a negative control and cells treated with a known membrane-disrupting agent (e.g., ethanol) as a positive control.
-
After treatment, wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with propidium iodide solution in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (membrane-damaged) cells.
-
Reactive Oxygen Species (ROS) Detection Assay: DCFH-DA Staining
This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Materials : Fungal culture, this compound, DCFH-DA solution, fluorescence microplate reader or flow cytometer.
-
Procedure :
-
Load the fungal cells with DCFH-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
Treat the DCFH-loaded cells with different concentrations of this compound.
-
Include untreated cells as a negative control and cells treated with a known ROS inducer (e.g., hydrogen peroxide) as a positive control.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) using a microplate reader or flow cytometer.
-
The following diagram illustrates a general workflow for evaluating the antifungal properties and mechanism of action of a novel compound.
Conclusion
This compound represents a promising scaffold for the development of new antifungal agents. The current body of evidence suggests that its primary mechanism of action involves the disruption of the fungal cell membrane, a mode of action that is distinct from that of the widely used azole antifungals. This differentiation in its mechanism could be advantageous in combating fungal strains that have developed resistance to existing drugs. Further in-depth studies are warranted to fully elucidate its molecular targets, define its spectrum of activity, and assess its potential for synergistic interactions with other antifungal compounds. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel antifungal candidates.
References
- 1. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Comparative Analysis of Nematicidal Activity: A Review of Sesquiterpene Lactones and Existing Nematicides
A comprehensive review of available scientific literature reveals a significant gap in the documented nematicidal activity of Tetrahydrolachnophyllum lactone. To provide a relevant comparative framework, this guide will focus on the nematicidal properties of two closely related sesquiterpene lactones, Costunolide and Dehydrocostus lactone, and contrast them with established commercial nematicides. While extensive research highlights the anti-inflammatory, anticancer, and antimicrobial properties of these sesquiterpene lactones, direct quantitative data on their efficacy against plant-parasitic nematodes remains limited. This guide, therefore, synthesizes the available information and presents a comparative overview based on current knowledge.
Introduction to Nematicidal Compounds
Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses in a wide array of crops. The management of these microscopic pests has traditionally relied on chemical nematicides. However, environmental and health concerns have driven the search for safer and more sustainable alternatives. Natural products, such as sesquiterpene lactones, have emerged as promising candidates due to their diverse biological activities. This guide provides a comparative analysis of the nematicidal potential of Costunolide and Dehydrocostus lactone against three widely used commercial nematicides: Abamectin (B1664291), Fluopyram (B1672901), and Fosthiazate.
Quantitative Nematicidal Activity
A direct comparison of the nematicidal efficacy of Costunolide and Dehydrocostus lactone with commercial nematicides is challenging due to the lack of specific LC50 or EC50 data for these natural compounds against common plant-parasitic nematodes like Meloidogyne incognita. However, the following tables summarize the available quantitative data for the selected commercial nematicides against M. incognita, providing a benchmark for future studies on sesquiterpene lactones.
Table 1: In Vitro Nematicidal Activity (LC50) against Meloidogyne incognita Juveniles (J2)
| Nematicide | LC50 (mg/L) | Exposure Time (hours) |
| Abamectin | 5.39 | 48 |
| Fluopyram | 3.47 | 48 |
| Fosthiazate | 8.61 | 48 |
| Costunolide | Data Not Available | - |
| Dehydrocostus lactone | Data Not Available | - |
Table 2: In Vitro Nematicidal Activity (EC50) on Meloidogyne incognita Egg Hatching
| Nematicide | EC50 (mg/L) |
| Abamectin | 1.96[1] |
| Fluopyram | 2.23[1] |
| Fosthiazate | Data Not Available |
| Costunolide | Data Not Available |
| Dehydrocostus lactone | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of nematicidal activity.
In Vitro Mortality Assay for Second-Stage Juveniles (J2s)
This assay determines the concentration of a compound required to cause mortality in the infective juvenile stage of root-knot nematodes.
-
Nematode Culture and Collection: A pure culture of Meloidogyne incognita is maintained on a susceptible host plant, such as tomato (Solanum lycopersicum), in a greenhouse. Egg masses are collected from infected roots and hatched in water to obtain freshly hatched J2s.
-
Preparation of Test Solutions: The test compound (e.g., commercial nematicide or sesquiterpene lactone) is dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted with sterile distilled water to achieve a range of concentrations.
-
Exposure of Nematodes: A suspension of approximately 100 J2s in 100 µL of sterile distilled water is added to each well of a 96-well microtiter plate. An equal volume of the test solution is then added to each well. Control wells receive the solvent and sterile distilled water.
-
Incubation and Observation: The plates are incubated at a constant temperature (e.g., 25°C). Nematode mortality is observed under an inverted microscope at specified time intervals (e.g., 24, 48, and 72 hours). Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value is then determined using probit analysis.
Egg Hatching Assay
This assay evaluates the effect of a compound on the hatching of nematode eggs.
-
Egg Collection: Egg masses of M. incognita are collected from infected tomato roots. The eggs are extracted from the gelatinous matrix by dissolving it in a dilute sodium hypochlorite (B82951) solution (0.5% NaOCl).
-
Preparation of Test Solutions: Serial dilutions of the test compound are prepared as described in the mortality assay.
-
Exposure of Eggs: A suspension containing a known number of eggs (e.g., 100-200) is placed in each well of a 24-well plate. The test solution is then added to each well.
-
Incubation and Observation: The plates are incubated at a suitable temperature for hatching (e.g., 28°C) for a period of 7 to 14 days.
-
Data Analysis: The number of hatched J2s is counted in each well. The percentage of egg hatch inhibition is calculated relative to the control. The EC50 value is determined using appropriate statistical software.
Mechanisms of Action and Signaling Pathways
The mode of action of the commercial nematicides is well-established, while the specific nematicidal mechanism of sesquiterpene lactones is still under investigation but is thought to involve the disruption of cellular processes through alkylation of biological macromolecules.
Dehydrocostus Lactone and Costunolide (Proposed Mechanism)
While the exact nematicidal mechanism is not fully elucidated, the biological activity of sesquiterpene lactones is often attributed to their α,β-unsaturated γ-lactone moiety. This functional group can react with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins, through a Michael-type addition. This can lead to enzyme inhibition and disruption of cellular signaling pathways, ultimately causing cell death.
Caption: Proposed mechanism of action for Dehydrocostus Lactone.
Abamectin
Abamectin is a macrocyclic lactone that acts as a glutamate-gated chloride channel (GluCl) agonist in nematodes. Binding of abamectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the neuronal and muscle cell membranes. This results in flaccid paralysis and eventual death of the nematode.
Caption: Mechanism of action of Abamectin on nematodes.
Fluopyram
Fluopyram is a succinate (B1194679) dehydrogenase inhibitor (SDHI). It targets Complex II of the mitochondrial electron transport chain in nematodes. By inhibiting this enzyme, fluopyram disrupts cellular respiration and energy production (ATP synthesis), leading to paralysis and death.
Caption: Mechanism of action of Fluopyram on nematodes.
Fosthiazate
Fosthiazate is an organophosphate nematicide that acts as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This causes continuous stimulation of nerve and muscle cells, resulting in spastic paralysis and death of the nematode.[2]
Caption: Mechanism of action of Fosthiazate on nematodes.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro screening of novel nematicidal compounds.
Caption: General workflow for in vitro nematicidal screening.
Conclusion
While this compound remains uncharacterized in terms of its nematicidal properties, the broader class of sesquiterpene lactones, represented here by Costunolide and Dehydrocostus lactone, holds theoretical promise as a source of novel nematicidal agents. Their known biological activities suggest a potential mechanism of action involving the disruption of essential cellular processes in nematodes. However, a significant need exists for direct experimental evidence, including quantitative data from standardized bioassays, to validate this potential.
In contrast, commercial nematicides such as Abamectin, Fluopyram, and Fosthiazate have well-defined mechanisms of action and proven efficacy against plant-parasitic nematodes. The data and protocols presented in this guide offer a robust framework for the future evaluation of novel compounds like this compound and other sesquiterpene lactones. Further research in this area is crucial for the development of new, effective, and environmentally sound strategies for nematode management in agriculture.
References
Cross-Resistance Profile of Tetrahydrolachnophyllum Lactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-resistance profile of Tetrahydrolachnophyllum lactone, a novel antifungal candidate. Due to the limited availability of direct experimental data on this specific compound, this document synthesizes information from studies on similar lactone-based antifungals and established principles of fungal resistance. The experimental protocols and data presented are illustrative and based on standardized methodologies to guide future research.
Putative Mechanism of Action
Studies on various δ-lactones suggest that their primary antifungal mechanism involves the disruption of the fungal cell's structural integrity. The proposed mechanism for this compound is centered on damage to the fungal cell wall and membrane. This action is believed to be concentration-dependent and can lead to cell lysis at effective concentrations. The lipophilic nature of the lactone ring likely facilitates its interaction with and perturbation of the lipid bilayer of the cell membrane, leading to increased permeability and loss of essential cellular components.
Caption: Putative mechanism of action of this compound.
Potential Fungal Resistance Mechanisms
Cross-resistance to this compound may arise from several established fungal resistance strategies. Understanding these is crucial for predicting its efficacy against clinically relevant resistant strains.
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters is a common mechanism of multidrug resistance in fungi. These pumps can actively extrude a wide range of xenobiotics, potentially including this compound, thereby reducing its intracellular concentration to sub-lethal levels.
-
Cell Wall Remodeling: Fungi can respond to cell wall-damaging agents by activating the cell wall integrity (CWI) pathway. This signaling cascade leads to the synthesis of new cell wall components, such as chitin (B13524) and glucans, effectively reinforcing the cell wall and mitigating the effects of the antifungal agent.
-
Alterations in Membrane Composition: Changes in the sterol and phospholipid composition of the fungal cell membrane can reduce the binding or disruptive efficacy of lipophilic antifungal compounds.
A Comparative Analysis of Sesquiterpene Lactone Cytotoxicity on Cancerous and Non-Cancerous Cell Lines
An Objective Evaluation of a Promising Class of Anti-Cancer Compounds
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues is a cornerstone of modern drug development. Sesquiterpene lactones, a diverse group of naturally occurring plant compounds, have emerged as promising candidates in this endeavor.[1][2][3] This guide provides a comparative overview of the cytotoxic effects of several sesquiterpene lactones on various cancerous and non-cancerous cell lines, supported by experimental data from published studies. While direct comparative data for Tetrahydrolachnophyllum lactone is not extensively available in the current body of scientific literature, this analysis of related sesquiterpene lactones offers valuable insights into the potential selectivity and mechanisms of this compound class.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxicity of a compound, representing the concentration required to inhibit 50% of cell viability in vitro.[4][5] Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values for various sesquiterpene lactones against a range of cancer cell lines and their non-cancerous counterparts.
Table 1: Comparative IC50 Values of Vernodalol and 11ß,13-dihydrovernodalol
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Vernodalol | JIMT-1 | Breast Cancer | 11.13 ± 1.17 |
| MCF-10A | Non-cancerous Breast Epithelial | 12.12 ± 1.52 | |
| 11ß,13-dihydrovernodalol | JIMT-1 | Breast Cancer | 1.6 ± 0.05 |
| MCF-7 | Breast Cancer | - | |
| MCF-10A | Non-cancerous Breast Epithelial | 2.2 ± 0.9 |
Data sourced from a study on the bioactivities of sesquiterpene lactones from Vernonia leopoldi.[6]
Table 2: IC50 Values of Dehydrocostuslactone in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Dehydrocostuslactone | MDA-MB-231 | Human Breast Cancer | 21.5 |
| MDA-MB-453 | Human Breast Cancer | 43.2 | |
| SK-BR-3 | Human Breast Cancer | 25.6 | |
| SK-OV-3 | Ovarian Cancer | 15.9 | |
| OVCAR3 | Ovarian Cancer | 10.8 |
These results demonstrate a dose-dependent decline in cell proliferation upon exposure to dehydrocostuslactone.[7]
Table 3: Comparative Cytotoxicity and Selectivity Index of Goniothalamin
| Compound | Cell Line | Cell Type | IC50 (µg/ml) after 72h | Selectivity Index (SI) |
| Goniothalamin | Saos-2 | Osteosarcoma | 0.62 ± 0.06 | 10.02 ± 1.49 |
| A549 | Adenocarcinoma Alveolar Basal Epithelial | - | - | |
| UACC-732 | Breast Carcinoma | - | - | |
| MCF-7 | Breast Adenocarcinoma | - | - | |
| HT29 | Colorectal Adenocarcinoma | - | - | |
| HMSC | Human Bone Marrow-derived Mesenchymal Stem Cells (Normal) | 6.23 ± 1.29 | - |
Goniothalamin exhibited a significant concentration and time-dependent inhibitory effect on all tested cancer cells.[8] A Selectivity Index (SI) greater than 2 indicates selective toxicity towards cancer cells.[8]
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used in the cited studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancerous and non-cancerous cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., sesquiterpene lactone) and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Following incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8] The percentage of cell viability is calculated relative to untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Sample Collection: A sample of the cell culture supernatant is transferred from the treatment plate to a new 96-well plate.[9]
-
Assay Reagent Addition: An assay reagent containing a substrate for LDH is added to each well.[9]
-
Incubation: The plate is incubated in the dark at room temperature, allowing the LDH to catalyze the conversion of the substrate, resulting in a colored product.[9]
-
Stop Solution: A stop solution is added to terminate the reaction.[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) to quantify the amount of LDH released, which is proportional to the level of cytotoxicity.[9]
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the comparative cytotoxicity of a compound.
Proposed Signaling Pathways for Sesquiterpene Lactone-Induced Apoptosis
Sesquiterpene lactones are known to induce apoptosis in cancer cells through various signaling pathways.[10][11] Deoxyelephantopin, for instance, has been shown to induce apoptosis via oxidative stress and inhibit the NF-κB signaling pathway in pancreatic cancer cells.[10] Other sesquiterpene lactones modulate pathways such as PI3K and MAPK.[10]
Caption: Potential signaling pathways modulated by sesquiterpene lactones leading to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Environmental Assessment of Tetrahydrolachnophyllum Lactone and Conventional Herbicides
An objective analysis of the environmental fate and toxicity of Tetrahydrolachnophyllum lactone, benchmarked against established herbicides, to inform sustainable agricultural and pharmaceutical development.
Introduction
This compound and its derivatives are gaining attention as potential bioherbicides, offering a promising alternative to conventional synthetic herbicides. This guide provides a comprehensive comparison of the environmental fate and toxicity of (4Z)-lachnophyllum lactone (LAC), a representative compound of this class, against widely used herbicides: glyphosate, metolachlor, and atrazine (B1667683). Due to the limited availability of data for "this compound," this analysis focuses on the closely related and well-studied (4Z)-lachnophyllum lactone, alongside its analogue (4Z,8Z)-matricaria lactone (MAT). This document is intended for researchers, scientists, and professionals in drug development and agriculture to facilitate informed decisions based on robust scientific data.
Comparative Environmental Fate
The environmental persistence of a herbicide is a critical factor in its overall environmental impact. The following table summarizes the degradation data for (4Z)-lachnophyllum lactone, (4Z,8Z)-matricaria lactone, glyphosate, metolachlor, and atrazine.
Table 1: Comparison of Degradation and Environmental Persistence
| Compound | Degradation Rate | Half-life in Soil | Notes |
| (4Z)-lachnophyllum lactone (LAC) | 8.5% in 24h; 67% in 16 days[1][2] | - | Slower degradation suggests potential for longer-lasting action. |
| (4Z,8Z)-matricaria lactone (MAT) | ~90% in 24h; >98% in 16 days[1][2] | - | Rapid degradation minimizes environmental persistence. |
| Glyphosate | Highly variable; typically 2-197 days[2] | 47 days (typical field)[2] | Strongly adsorbs to soil, degradation is primarily microbial.[2] |
| Metolachlor | - | 47-107 days[3] | Can leach beyond the root zone.[3] |
| Atrazine | Persists for several days to months, can be years in some cases[1] | 13-261 days[4] | Slow breakdown in water bodies and groundwater.[1] |
dot
Caption: Comparative degradation of LAC and MAT over 16 days.
Comparative Ecotoxicity
The toxicity of a herbicide to non-target organisms is a crucial aspect of its environmental risk assessment. The following tables summarize the aquatic and terrestrial toxicity data for the compared compounds.
Table 2: Aquatic Ecotoxicity Data
| Organism | Endpoint | (4Z)-lachnophyllum lactone (LAC) | (4Z,8Z)-matricaria lactone (MAT) | Glyphosate | Metolachlor | Atrazine |
| Aliivibrio fischeri (bacterium) | EC50 | 8.078 mg/L[1][2] | 0.642 mg/L[1][2] | - | - | - |
| Raphidocelis subcapitata (alga) | EC50 | 9.880 mg/L[1][2] | 4.520 mg/L (hormetic effects noted)[1][2] | - | - | - |
| Daphnia magna (crustacean) | EC50 (48h) | 1.728 mg/L[1][2] | 2.239 mg/L[1][2] | - | 25 mg/L | - |
| Fish (various species) | LC50 (96h) | - | - | Low toxicity to fish | Moderately toxic (e.g., Rainbow trout: ~3 mg/L)[5] | Slightly to moderately toxic |
Table 3: Terrestrial Ecotoxicity Data
| Organism/Test | Endpoint | (4Z)-lachnophyllum lactone (LAC) | (4Z,8Z)-matricaria lactone (MAT) | Glyphosate | Metolachlor | Atrazine |
| Caenorhabditis elegans (nematode) | Mortality | No mortality observed[1][2] | No mortality observed[1][2] | - | - | - |
| Lepidum sativum (cress) | Germination | No effect on germination[1][2] | No effect on germination[1][2] | - | - | - |
| Shoot Length EC50 | 85.89 mg/L[1][2] | 82.30 mg/L[1][2] | - | - | - | |
| Mammals (oral LD50, rat) | Acute Toxicity | - | - | >5000 mg/kg | 1200-2780 mg/kg[5] | 3090 mg/kg[4] |
dot
Caption: Conceptual workflow for ecotoxicological risk assessment.
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to ensure transparency and reproducibility.
Degradation Studies
-
Protocol: The degradation of (4Z)-lachnophyllum lactone (LAC) and (4Z,8Z)-matricaria lactone (MAT) was assessed in ISO 8692:2012 medium. The compounds were incubated under controlled temperature (20 °C) and light (254 nm) conditions for 16 days. The concentration of the compounds was measured at various time points to determine the percentage of degradation.[1]
Aquatic Ecotoxicity Testing
-
Aliivibrio fischeri (Luminescent Bacteria) Toxicity Test:
-
Principle: This test is based on the inhibition of the natural luminescence of the marine bacterium Aliivibrio fischeri. The reduction in light output upon exposure to a toxic substance is measured with a luminometer.
-
Procedure (based on ISO 11348-3): Freeze-dried bacteria are reconstituted and exposed to a series of dilutions of the test compound. The light emission is measured after specific incubation periods (e.g., 5, 15, and 30 minutes). The concentration causing a 50% reduction in light emission (EC50) is calculated.[6][7]
-
-
Raphidocelis subcapitata (Green Algae) Growth Inhibition Test:
-
Principle: This test evaluates the effect of a substance on the growth of the freshwater green alga Raphidocelis subcapitata.
-
Procedure (based on OECD 201): A defined number of algal cells are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under controlled conditions of light and temperature. The algal growth is measured, and the concentration that inhibits growth by 50% (EC50) is determined.
-
-
Daphnia magna (Water Flea) Immobilization Test:
-
Principle: This acute toxicity test determines the concentration of a substance that immobilizes 50% of the tested Daphnia magna population within a 24 or 48-hour period.
-
Procedure (based on OECD 202): Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance. After 24 and 48 hours, the number of immobilized daphnids is recorded to calculate the EC50.[8]
-
Terrestrial Ecotoxicity Testing
-
Caenorhabditis elegans (Nematode) Toxicity Test:
-
Principle: This test assesses the lethal effects of a substance on the soil-dwelling nematode C. elegans.
-
Procedure: A population of C. elegans is exposed to the test substance in a suitable medium or soil matrix. Mortality is assessed after a defined exposure period.
-
-
Lepidum sativum (Cress) Seed Germination and Root Elongation Test:
-
Principle: This phytotoxicity test evaluates the effects of a substance on seed germination and early seedling growth.
-
Procedure (based on OECD 208): Seeds of Lepidum sativum are placed on a substrate (e.g., filter paper) soaked with different concentrations of the test substance. The percentage of germination and the length of the roots and shoots are measured after a specific incubation period (e.g., 72 hours) to determine the EC50 for growth inhibition.
-
Conclusion
This comparative guide highlights the distinct environmental profiles of (4Z)-lachnophyllum lactone and conventional herbicides. (4Z)-lachnophyllum lactone demonstrates a more favorable degradation profile compared to the persistent nature of atrazine. While its aquatic toxicity is notable, particularly towards Daphnia magna, it shows limited toxicity to the terrestrial organisms tested. In contrast, conventional herbicides like glyphosate, metolachlor, and atrazine have well-documented and varied environmental impacts, including potential for groundwater contamination and toxicity to a broader range of non-target species.
For researchers and professionals, this data underscores the potential of lactone-based compounds as bioherbicides with reduced environmental persistence. However, their specific ecotoxicological effects, particularly in aquatic ecosystems, warrant further investigation to ensure their safe and sustainable application in agriculture and other relevant fields. Continued research into the degradation products and long-term ecosystem effects of these novel compounds is essential.
References
- 1. Atrazine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. Atrazine - Wikipedia [en.wikipedia.org]
- 5. EXTOXNET PIP - METOLACHLOR [extoxnet.orst.edu]
- 6. biotoxicity.com [biotoxicity.com]
- 7. Aliivibrio fischeri luminescent bacteria toxicity test - MicroBioTests [microbiotests.com]
- 8. Perform the Daphnia toxicity test with Daphtoxkit F | MicroBioTests [microbiotests.com]
Safety Operating Guide
Navigating the Safe Disposal of Tetrahydrolachnophyllum Lactone: A Procedural Guide
I. Understanding the Compound: General Properties of Lactones
Tetrahydrolachnophyllum lactone belongs to the lactone family, which are cyclic esters. While specific data for this compound is scarce, the general properties of lactones warrant a cautious approach to handling and disposal. Lactones can vary in reactivity and toxicity, and in the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance.
Key Considerations:
-
Reactivity: Lactones can undergo hydrolysis, especially in the presence of acids or bases, to form the corresponding hydroxy acid. They can also react with strong oxidizing agents.
-
Toxicity: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care to avoid inhalation, ingestion, and skin contact.
-
Environmental Impact: The environmental fate and effects of this compound are unknown. As such, it must not be disposed of down the drain or in general waste streams.
II. Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table summarizes the known properties of related lactone compounds to provide a general understanding of the expected characteristics.
| Property | General Value for Lactones | Remarks |
| Physical State | Typically liquid or low-melting solids | The physical state of this compound at room temperature is not definitively known without experimental data. |
| Solubility | Varies; many are soluble in organic solvents. Solubility in water can be limited. | Assume solubility in common organic solvents and handle accordingly. |
| Reactivity | Reactive with strong acids, bases, and oxidizing agents. | Avoid contact with incompatible materials to prevent hazardous reactions. |
| Acute Toxicity (Oral) | Varies widely depending on the specific lactone. Treat as potentially toxic. | In the absence of specific LD50 data, minimize exposure through all routes (inhalation, ingestion, skin contact). |
| Environmental Hazard | Data not available. Assume it is potentially harmful to aquatic life. | Prevent release to the environment. All waste must be collected and disposed of as hazardous chemical waste. |
III. Experimental Protocol: Risk Assessment and Handling
A thorough risk assessment should be conducted before any handling of this compound. This protocol outlines the essential steps for safe handling.
Methodology:
-
Information Gathering:
-
Attempt to locate a specific Safety Data Sheet (SDS) for this compound from the supplier.
-
In the absence of a specific SDS, review the SDS for structurally similar compounds, such as other saturated lactones.
-
-
Hazard Identification:
-
Assume the compound is an eye, skin, and respiratory irritant.
-
Consider the potential for unknown long-term health effects.
-
-
Exposure Control:
-
Engineering Controls: Handle the compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat and closed-toe shoes.
-
Use chemically resistant gloves (e.g., nitrile or neoprene).
-
-
-
Spill and Emergency Procedures:
-
Have a spill kit readily available.
-
In case of a spill, evacuate the area and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
In case of skin contact, wash immediately with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
IV. Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Collect all waste containing this compound, including contaminated labware and PPE, in a designated and clearly labeled hazardous waste container.
-
-
Waste Containerization:
-
Use a chemically resistant container with a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.
-
-
Storage:
-
Store the waste container in a designated secondary containment area that is cool, dry, and well-ventilated.
-
Keep the container away from incompatible materials.
-
-
Disposal:
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information about the compound.
-
V. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting personnel and the environment.
Handling Tetrahydrolachnophyllum Lactone: A Guide to Personal Protective Equipment and Safe Practices
Essential Safety and Logistical Information for Laboratory Professionals
Personal Protective Equipment (PPE)
Due to the unknown nature of Tetrahydrolachnophyllum lactone, a comprehensive approach to personal protective equipment is crucial to ensure the safety of all laboratory personnel. The following table summarizes the recommended PPE based on general guidelines for handling chemicals of unknown toxicity.[1][2]
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | Inspect gloves for any tears before use.[4] Change gloves immediately if they become contaminated and follow proper glove removal techniques to avoid skin contact.[2] |
| Body Protection | A fully buttoned laboratory coat is the minimum requirement. For larger quantities or increased risk of spillage, a chemically resistant apron or suit should be worn over the lab coat.[1] | Clothing should cover the entire torso and arms.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. | The necessity for respiratory protection should be determined by a risk assessment of the specific procedure.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Primary Containment: All work involving solid this compound or its solutions should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the primary containment.[1]
Preparation
-
Designated Area: Establish a specific, clearly marked area within the chemical fume hood for handling the compound.
-
Equipment: Ensure all necessary equipment, such as spatulas, glassware, and balances, are clean, dry, and readily accessible within the designated area.
-
Spill Kit: A chemical spill kit should be readily available and all personnel should be trained in its use.[1]
Weighing and Dissolving
-
Weighing: Weigh solid this compound within the fume hood. Use a tared, sealed container to minimize the generation and dispersal of dust.
-
Dissolving: Add solvent to the solid slowly and carefully to prevent splashing. If heating or sonication is required, ensure the container is appropriately sealed or vented within the fume hood.[1]
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, absorbent paper, and excess compound, in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of this chemical down the drain.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
